molecular formula C7H4ClNO3 B167295 2-Chloro-5-nitrobenzaldehyde CAS No. 6361-21-3

2-Chloro-5-nitrobenzaldehyde

Cat. No.: B167295
CAS No.: 6361-21-3
M. Wt: 185.56 g/mol
InChI Key: VFVHWCKUHAEDMY-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzaldehyde undergoes condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole. It reacts with 5-aminopyrazoles to yield symmetrical bispyrazolo[3,4-]pyridines.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitrobenzaldehyde
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InChI

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VFVHWCKUHAEDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022240
Record name 2-Chloro-5-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
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CAS No.

6361-21-3
Record name 2-Chloro-5-nitrobenzaldehyde
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Record name 2-Chloro-5-nitrobenzaldehyde
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Record name 2-Chloro-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-chloro-5-nitro-
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Record name 2-Chloro-5-nitrobenzaldehyde
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Record name 2-chloro-5-nitrobenzaldehyde
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Record name 2-CHLORO-5-NITROBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-Chloro-5-nitrobenzaldehyde, a key chemical intermediate with the CAS number 6361-21-3. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide details the compound's physicochemical properties, synthesis and purification methodologies, significant chemical reactions, and critical safety and handling protocols. The information is presented through structured data tables, detailed experimental procedures, and logical workflow diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. The presence of the aldehyde, chloro, and nitro functional groups on the benzene (B151609) ring makes it a reactive and versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 6361-21-3[1][2][3][4][5]
Molecular Formula C₇H₄ClNO₃[1][3][4][5]
Molecular Weight 185.56 g/mol [5]
IUPAC Name This compound[4][5]
Synonyms 3-Nitro-6-chlorobenzaldehyde[5]
Appearance White to yellow or orange crystalline powder/solid[1][2][4]
Melting Point 74-84 °C[2][4]
Solubility Sparingly soluble in water[1]
InChI Key VFVHWCKUHAEDMY-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)Cl[1][4]

Synthesis and Purification

The synthesis of this compound typically involves the nitration of 2-chlorobenzaldehyde. However, this reaction often yields a mixture of isomers, primarily the desired this compound and the undesired 2-chloro-3-nitrobenzaldehyde (B1590521).[6] Consequently, a crucial purification step is required to isolate the pure 2,5-isomer.[6]

General Synthesis and Purification Workflow

The following diagram illustrates the general pathway from the starting material to the purified product.

G cluster_synthesis Synthesis cluster_purification Purification A 2-Chlorobenzaldehyde C Isomer Mixture (this compound & 2-Chloro-3-nitrobenzaldehyde) A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) D Suspension in Methanol (B129727)/Petroleum Ether C->D Purification Process E Pure this compound (Solid Precipitate) D->E Filtration

Caption: General workflow for synthesis and purification.

Experimental Protocol: Purification of this compound

This protocol is adapted from a patented method for isolating the pure 2,5-isomer from a mixture of isomers.[6]

Objective: To separate this compound from its 2,3-isomer impurity.

Materials:

  • Mixture of this compound and 2-chloro-3-nitrobenzaldehyde (e.g., 9 g with ~94% 2,5-isomer and ~5% 2,3-isomer)[6]

  • Methanol (50 g)[6]

  • Petroleum ether (30 g)[6]

  • Stirring apparatus

  • Filtration equipment (vacuum)

  • Drying oven

Methodology:

  • Combine 9 g of the isomer mixture with 50 g of methanol in a suitable flask at room temperature.[6]

  • Stir the mixture to create a suspension.[6]

  • Over a period of 10 minutes, add 30 g of petroleum ether dropwise to the suspension while maintaining stirring.[6]

  • Continue stirring the suspension for 45 minutes at room temperature.[6]

  • Cool the mixture to a temperature between 5-10°C and continue stirring for an additional 30 minutes.[6]

  • Isolate the precipitated solid product by vacuum filtration.[6]

  • Dry the collected solid to yield pure this compound. The reported yield for this specific example is 7 g (83% recovery) of 100% pure 2,5-isomer.[6]

Chemical Reactivity and Key Applications

This compound is a valuable intermediate due to its reactive aldehyde group and the electron-withdrawing nature of the chloro and nitro substituents on the aromatic ring. It serves as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][7]

Overview of Key Reactions

The compound undergoes several important reactions, including condensation and cyclocondensation, making it a versatile starting material for synthesizing a range of target molecules.[7]

G cluster_reactants Reactants cluster_products Products A This compound E (E,Z)-2-(2-chloro-5-nitrostyryl)- 1-(1-propenyl)benzimidazole A->E Condensation F Symmetrical bispyrazolo[3,4-]pyridines A->F Cyclocondensation G 5-Nitro-2-(1H-pyrrol-1-yl)- benzaldehyde A->G Substitution/Synthesis B 2-Methyl-1-propenyl- benzimidazole B->A C 5-Aminopyrazoles C->A D Pyrrole (via precursor) D->A

Caption: Key synthetic routes using this compound.

Notable Synthetic Applications
  • Synthesis of Pyrrole Derivatives: It is used as a key starting material in the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde.[7][8][9]

  • Condensation Reactions: The compound undergoes a condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.[7]

  • Synthesis of Pyridine Derivatives: It reacts with 5-aminopyrazoles in a cyclocondensation reaction to form symmetrical bispyrazolo[3,4-]pyridines.[7]

  • Pharmaceutical and Agrochemical Synthesis: As a versatile building block, it is widely employed in the synthesis of various pharmaceuticals and agrochemicals.[1] The related compound, 2-chloro-5-nitrobenzoic acid, is an intermediate for anti-inflammatory and analgesic drugs, highlighting the potential of the aldehyde precursor in drug development pathways.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[5][11]

GHS Hazard and Precautionary Statements
GHS ClassificationCodeStatementReference(s)
Hazard H315Causes skin irritation[5]
H319Causes serious eye irritation[5][11]
H335May cause respiratory irritation[5][11]
Precautionary P261Avoid breathing dust[5]
P280Wear protective gloves/eye protection/face protection[5][7]
P302+P352IF ON SKIN: Wash with plenty of soap and water[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]
Handling, Storage, and Disposal
ParameterRecommendationReference(s)
Personal Protective Equipment (PPE) Use N95-type dust mask, chemical safety goggles, and protective gloves.[7][12]
Ventilation Use only in a well-ventilated area, such as a chemical fume hood.[12]
Storage Conditions Store in tightly sealed containers in a cool, dry place. Protect from light and moisture.[9]
Fire Safety Combustible solid. In case of fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[11]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[11]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention.[11]
First Aid (Inhalation) Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[11]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (C₇H₄ClNO₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorine atom, a nitro group, and an aldehyde functionality on a benzene (B151609) ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols and visual representations of synthetic workflows are included to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a yellow crystalline solid with a distinct odor.[1] It is sparingly soluble in water but shows good solubility in various organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₇H₄ClNO₃[1][2]
Molecular Weight 185.56 g/mol [2]
CAS Number 6361-21-3[1]
Appearance Yellow crystalline solid[1]
Melting Point 75-77 °C[3]
Boiling Point Not readily available
Solubility Sparingly soluble in water[1]
InChI Key VFVHWCKUHAEDMY-UHFFFAOYSA-N
SMILES O=Cc1cc(ccc1Cl)--INVALID-LINK--[O-]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the direct nitration of 2-chlorobenzaldehyde (B119727) and the oxidation of 2-chloro-5-nitrotoluene (B86962).[4]

Nitration of 2-Chlorobenzaldehyde

This method involves the electrophilic aromatic substitution of 2-chlorobenzaldehyde using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[4] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺). The regioselectivity of the reaction is governed by the directing effects of the existing chloro and aldehyde groups on the aromatic ring.[4]

Oxidation of 2-Chloro-5-nitrotoluene

An alternative route involves the oxidation of the methyl group of 2-chloro-5-nitrotoluene. A two-step process has been described where 2-chloro-5-nitrotoluene first reacts with dimethyl oxalate (B1200264) in the presence of a strong base like sodium methoxide (B1231860) to form 2-chloro-5-nitrophenylpyruvic acid.[4] This intermediate is then treated with an oxidizing agent, such as aqueous sodium hypochlorite, followed by hydrolysis to yield the final aldehyde product.[4]

Experimental Protocol: Nitration of 2-Chlorobenzaldehyde

The following is a representative experimental protocol for the synthesis of this compound via the nitration of 2-chlorobenzaldehyde, based on a similar reported procedure for a related compound.[5]

Materials:

  • 2-Chlorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methylene (B1212753) Chloride (CH₂Cl₂)

  • Dilute aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • To this mixture, add 2-chlorobenzaldehyde dropwise, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately one hour.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Dissolve the crude product in methylene chloride.

  • Wash the organic layer with a dilute aqueous solution of sodium hydroxide, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the this compound product.

Diagram 1: Synthesis of this compound via Nitration

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Nitration Nitration 2-Chlorobenzaldehyde->Nitration Conc. HNO3 Conc. HNO3 Conc. HNO3->Nitration Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration Ice Quench Ice Quench Nitration->Ice Quench Filtration Filtration Ice Quench->Filtration Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Drying & Evaporation Drying & Evaporation Solvent Extraction->Drying & Evaporation This compound This compound Drying & Evaporation->this compound G Start 2-Chloro-5- nitrobenzaldehyde Step1 Condensation or other modification Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Further functionalization/ cyclization Intermediate->Step2 Scaffold Biologically Active Scaffold Step2->Scaffold Step3 Final modifications Scaffold->Step3 End Drug Candidate Step3->End

References

Melting point and appearance of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloro-5-nitrobenzaldehyde for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthetic applications of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₄ClNO₃.[1] Its appearance is most commonly described as a yellow crystalline solid.[2] However, variations in appearance, ranging from white to orange or even green powder, have also been reported.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO₃[1][3]
Molecular Weight 185.56 g/mol [1][4]
Melting Point 75-77 °C[3][4][5]
78.0 to 81.0 °C
77.0 to 82.0 °C[6]
Appearance Yellow crystalline solid[2]
Clear slightly yellow[2]
White to Orange to Green powder to crystal
Pale Yellow Crystal Powder[6]
CAS Number 6361-21-3[1][2][3][4][5][6]

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard laboratory procedure for its determination is outlined below.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.

  • Heating and Observation: The apparatus is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. As the temperature nears the anticipated melting range, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.

  • Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The observed melting point is reported as a range from the initial to the final temperature.

Synthetic Applications and Workflow

This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for more complex molecules.[2] It is a key starting material in the synthesis of various pharmaceutical intermediates.[2][6] Its chemical reactivity is characterized by the presence of the aldehyde, chloro, and nitro functional groups, which can undergo a variety of chemical transformations. For instance, it is known to participate in condensation reactions.[5]

Below is a generalized workflow for a typical synthetic application of this compound.

G A This compound (Starting Material) C Reaction Mixture A->C B Reactant(s) & Solvent B->C E Crude Product C->E Reaction D Reaction Conditions (e.g., Heat, Catalyst) D->C F Work-up (e.g., Extraction, Washing) E->F G Purification (e.g., Crystallization, Chromatography) F->G H Pure Synthetic Product G->H

Caption: Generalized synthetic workflow using this compound.

References

2-Chloro-5-nitrobenzaldehyde: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicity of 2-Chloro-5-nitrobenzaldehyde (CAS No: 6361-21-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals working with this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure and properties are summarized below.

PropertyValueReference
Molecular Formula C7H4ClNO3[1][3][4]
Molecular Weight 185.56 g/mol [5]
Appearance Pale yellow to beige-yellow crystalline powder[1][6]
Melting Point 75-77 °C[3]
Solubility Sparingly soluble in water[1]
Stability Stable under normal temperatures and pressures[1][4]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[7] It is crucial to understand its potential health effects and take appropriate precautions.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)Category 3H335: May cause respiratory irritation

Source:[4][5][7]

Signal Word: Warning[4][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] It is known to be an irritant to the skin, eyes, and respiratory system.[1]

Toxicity DataValueSpeciesReference
Acute Toxicity No data available
Ecotoxicity LC50: 3.01 - 3.48 mg/LFish[7]

It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin and eyes.[8]

  • Avoid formation of dust and aerosols.[8]

  • Use only outdoors or in a well-ventilated area.[7]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Wear appropriate personal protective equipment (PPE).[7]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep container tightly closed.[1][7]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[1][7]

  • The substance is air sensitive and should be stored under an inert gas.[1][9]

First Aid Measures

In case of exposure, immediate medical attention is advised.[1]

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][7]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation occurs.[4][7][10]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[4][7][10]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][7]

Accidental Release and Firefighting Measures

Accidental Release:

  • Ensure adequate ventilation.[4]

  • Use personal protective equipment.[4]

  • Avoid dust formation.[4]

  • Sweep up and shovel into suitable containers for disposal.[7]

  • Do not let the product enter drains.[8]

Firefighting:

  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Specific Hazards: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

PPE TypeSpecificationReference
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[7][8]
Skin Protection Protective gloves (e.g., nitrile rubber) and lab coat.[8]
Respiratory Protection Use a NIOSH-approved respirator or equivalent if dust is generated.

Visualizations

Chemical_Spill_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Assess_Spill Assess Spill Severity and Identify Material Evacuate Evacuate Immediate Area (if necessary) Assess_Spill->Evacuate Major Spill Ventilate Ensure Proper Ventilation Assess_Spill->Ventilate Minor Spill Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Clean_Up Carefully Clean Up Spill Contain->Clean_Up Package Package Waste in Sealed Containers Clean_Up->Package Dispose Dispose of Waste (follow regulations) Package->Dispose

Caption: Workflow for handling a chemical spill.

PPE_Selection_Logic node_action node_action start Assess Task and Potential Exposure dust_risk Potential for Dust Generation? start->dust_risk splash_risk Risk of Splash? dust_risk->splash_risk No node_action_respirator Add Respiratory Protection (e.g., N95 respirator) dust_risk->node_action_respirator Yes large_quantity Handling Large Quantities? splash_risk->large_quantity No node_action_goggles Use Safety Goggles (over safety glasses) splash_risk->node_action_goggles Yes node_action_standard Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves large_quantity->node_action_standard No node_action_enhanced Enhanced PPE: - Chemical Apron - Double Gloving large_quantity->node_action_enhanced Yes node_action_respirator->splash_risk node_action_goggles->large_quantity

Caption: Decision logic for selecting appropriate PPE.

References

The Versatility of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitrobenzaldehyde is a pivotal synthetic building block in the construction of a diverse array of complex organic molecules, particularly heterocyclic compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of its chemical properties, reactivity, and applications in modern organic synthesis, with a special focus on its role in the development of potential therapeutic agents. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant synthetic and biological pathways are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a pale yellow crystalline solid characterized by the presence of three key functional groups: an aldehyde, a chloro group, and a nitro group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable starting material for the synthesis of a wide range of molecular scaffolds. The electron-withdrawing nature of the nitro group and the chloro substituent activates the aromatic ring and the aldehyde, rendering them susceptible to various chemical transformations.

This guide will delve into the core reactions of this compound, including condensation, cyclization, and reduction, and highlight its application in the synthesis of biologically active heterocycles such as benzimidazoles, pyrazolopyridines, and pyrroles. Furthermore, we will explore its emerging role in the development of targeted therapies, particularly in the context of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₄ClNO₃
Molecular Weight 185.56 g/mol
Appearance Pale yellow crystalline powder
Melting Point 77-82 °C
CAS Number 6361-21-3

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a multitude of synthetic transformations. This section details the experimental protocols for some of its most important reactions.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. This compound can be utilized in condensation reactions to form substituted benzimidazoles.

This reaction involves the condensation of this compound with a substituted benzimidazole.[1]

Experimental Protocol:

  • Reactants: this compound (1.0 eq) and 2-methyl-1-propenylbenzimidazole (1.0 eq).

  • Solvent: Acetic acid.

  • Procedure: A solution of this compound and 2-methyl-1-propenylbenzimidazole in acetic acid is refluxed for 4 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.

Logical Workflow for Benzimidazole Synthesis:

G A This compound E Condensation Reaction A->E B 2-Methyl-1-propenylbenzimidazole B->E C Acetic Acid (Solvent/Catalyst) D Reflux (4h) C->D F Work-up (Precipitation & Filtration) D->F E->D G (E,Z)-2-(2-chloro-5-nitrostyryl)- 1-(1-propenyl)benzimidazole F->G G A This compound G One-pot, Three-component Reaction A->G B 3-Methyl-1-phenyl-1H-pyrazol-5-amine B->G C Malononitrile C->G D Piperidine (Catalyst) F Reflux (6-8h) D->F E Ethanol (Solvent) E->F H Work-up (Filtration) F->H G->F I Bispyrazolo[3,4-b]pyridine Derivative H->I G cluster_0 Step 1: Reduction cluster_1 Step 2: Paal-Knorr Synthesis A This compound C Reduction of Nitro Group A->C B SnCl2·2H2O / HCl B->C D 5-Amino-2-chlorobenzaldehyde C->D G Cyclization & Dehydration D->G E 2,5-Hexanedione E->G F Acetic Acid F->G H 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde G->H G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzimidazole-based Inhibitor Inhibitor->Dimerization Inhibits

References

Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthetic pathway of 2-Chloro-5-nitrobenzaldehyde (C7H4ClNO3), a key intermediate in various chemical syntheses.

This guide presents a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for data acquisition are provided, alongside a visualization of its synthetic workflow.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The spectrum displays four distinct signals in the aromatic region, corresponding to the three aromatic protons and the aldehydic proton.[1]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H10.497Singlet-
H-68.736Doublet2.8
H-48.387Doublet of Doublets8.8, 2.8
H-37.709Doublet8.8
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Data is available from samples provided by Aldrich Chemical Company, Inc.[2] While a complete, numerically assigned spectrum is not publicly available in the search results, typical chemical shift ranges for substituted benzaldehydes suggest the aldehydic carbon would appear significantly downfield (>180 ppm), with the aromatic carbons appearing in the 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, obtained via Attenuated Total Reflectance (ATR), reveals characteristic absorption bands corresponding to its functional groups. The spectrum was sourced from a sample provided by Aldrich.[2] Key vibrational frequencies include:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch~1700
Nitro (NO₂)Asymmetric Stretch~1530
Nitro (NO₂)Symmetric Stretch~1350
Aromatic (C=C)Stretch~1600, ~1475
C-ClStretch~740
Mass Spectrometry (MS)

Mass spectrometry data from the NIST Mass Spectrometry Data Center indicates a molecular weight of 185.56 g/mol .[2] The gas chromatography-mass spectrometry (GC-MS) analysis shows prominent peaks at mass-to-charge ratios (m/z) of 185, 184, and 75.[2] The peak at m/z 185 corresponds to the molecular ion [M]⁺, while the peak at m/z 184 can be attributed to the loss of a hydrogen atom [M-H]⁺. The base peak at m/z 75 is likely due to further fragmentation of the aromatic ring.

m/z Relative Intensity Proposed Fragment
185High[M]⁺
184High[M-H]⁺
75Highest (Base Peak)Fragment of the aromatic ring

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 90 MHz NMR spectrometer. The data is acquired with a sufficient number of scans to ensure a good signal-to-noise ratio, and the chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0 ppm). For ¹³C NMR, a higher concentration and a greater number of scans are typically required on a spectrometer operating at a corresponding frequency (e.g., 22.5 MHz for a 90 MHz ¹H instrument).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) is typically used, with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Synthesis Workflow

This compound is typically synthesized via the nitration of 2-chlorobenzaldehyde. The following diagram illustrates the key steps in this chemical transformation.

Synthesis_Workflow Start 2-Chlorobenzaldehyde Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Substrate Reagents Nitrating Mixture (HNO₃ + H₂SO₄) Reagents->Reaction Reagents Workup Aqueous Workup (Ice Water Quench) Reaction->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Final Product

Caption: Synthesis of this compound.

References

Navigating the Regulatory Landscape of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Safety, Handling, and Synthetic Applications for Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the reactive aldehyde functional group and the presence of both an electron-withdrawing nitro group and a chloro substituent, which allow for diverse chemical transformations.[1][3] This technical guide provides a comprehensive overview of the regulatory information, safety protocols, and key experimental procedures relevant to the handling and use of this compound for researchers, scientists, and professionals involved in drug development. While the direct biological activity and specific signaling pathways of this compound are not extensively documented, its role as a precursor to biologically active compounds is well-established.

Regulatory and Safety Information

The handling of this compound requires adherence to strict safety protocols due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding these risks.

GHS Classification and Hazard Statements

This compound is classified as an irritant and may cause respiratory irritation.[1][4][5] The specific hazard classifications and corresponding statements are summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Precautionary Statements and Safety Measures

A comprehensive set of precautionary statements outlines the necessary measures to minimize exposure and ensure safe handling. These are categorized into prevention, response, storage, and disposal.

CategoryPrecautionary Statement CodeDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Data sourced from PubChem and commercial supplier safety data sheets.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₇H₄ClNO₃
Molecular Weight 185.56 g/mol
Appearance Yellow crystalline solid
CAS Number 6361-21-3
Melting Point 75-77 °C
Solubility Sparingly soluble in water

Data sourced from PubChem and commercial supplier information.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for researchers. The following protocols are based on established methods.

1. Synthesis of this compound via Oxidation of 2-Chloro-5-nitrotoluene (B86962)

This method involves a two-step process starting from 2-chloro-5-nitrotoluene.

  • Step 1: Formation of 2-chloro-5-nitrophenylpyruvic acid:

    • React 2-chloro-5-nitrotoluene with dimethyl oxalate (B1200264) in the presence of a base such as sodium methoxide.

    • The reaction mixture is typically stirred at room temperature to facilitate the condensation reaction.

  • Step 2: Oxidative hydrolysis:

    • The resulting 2-chloro-5-nitrophenylpyruvic acid intermediate is treated with an aqueous solution of sodium hypochlorite (B82951) (NaOCl).

    • The mixture is then heated to between 80-100°C to induce hydrolysis, yielding this compound.

2. Purification of this compound by Suspension

This protocol describes a method for purifying crude this compound from its isomers.

  • A mixture of this compound and its isomers is suspended in a suitable solvent or solvent mixture (e.g., acetone/water or methanol/petroleum ether) at a temperature ranging from -10°C to +140°C.

  • The suspension is stirred for a defined period to allow for the selective dissolution of impurities while the desired product remains as a solid.

  • The solid is then isolated by filtration and washed with a cold solvent to yield purified this compound.

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of this compound.

  • Column: Newcrom R1 reverse-phase (RP) column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

  • Detection: UV detection at an appropriate wavelength.

Role in the Synthesis of Biologically Active Molecules

While this compound's own biological activity is not well-defined, it is a key intermediate in the synthesis of various compounds with demonstrated biological effects, particularly antimicrobial agents. The following diagram illustrates a generalized workflow for the synthesis of such derivatives.

G cluster_start Starting Material cluster_reaction Chemical Synthesis cluster_intermediate Intermediate Product cluster_final Final Product & Activity A This compound B Condensation Reaction (e.g., with an amine-containing compound) A->B Reactant C Schiff Base Derivative B->C Product D Biologically Active Compound (e.g., Antimicrobial Agent) C->D Further Modification (optional) E Interaction with Bacterial Target (e.g., cell wall, enzymes) D->E Mechanism of Action

Caption: Synthetic workflow from this compound to a biologically active derivative.

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have shown a range of biological activities. The table below summarizes some of these findings.

Derivative ClassExample of ActivityPotential Application
Schiff BasesAntifungal, AntibacterialDevelopment of new antimicrobial drugs
HydrazonesAntitubercular, AntifungalTreatment of infectious diseases
Pyrazole DerivativesVarious biological activitiesDrug discovery and development

This table is a summary of activities reported for derivatives and does not represent the activity of this compound itself.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. While its direct biological effects on signaling pathways are not well-characterized, its utility as a starting material for generating compounds with significant biological activity, such as antimicrobials, is evident. A thorough understanding of its regulatory information, safety precautions, and synthetic methodologies is paramount for researchers and drug development professionals. The protocols and data presented in this guide aim to provide a solid foundation for the safe and effective use of this compound in a research and development setting. Further investigation into the biological effects of this compound and its derivatives will continue to be an important area of study.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Chloro-5-nitrobenzaldehyde via the electrophilic nitration of 2-chlorobenzaldehyde (B119727). This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The described method involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure optimal yield and regioselectivity. Detailed procedures for the reaction, work-up, purification, and characterization of the final product are included. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry. In the case of 2-chlorobenzaldehyde, the directing effects of the two substituents on the benzene (B151609) ring are crucial. The chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. The nitration, therefore, primarily yields two isomers: the desired this compound and the isomeric byproduct, 2-chloro-3-nitrobenzaldehyde (B1590521).[3] Controlling the reaction conditions, particularly temperature, is essential to maximize the yield of the desired product. Subsequent purification is necessary to isolate the this compound with high purity.[3] This protocol details a robust procedure that typically results in yields ranging from 80-95% after purification.[3]

Reaction Scheme

G cluster_reactants Reactant cluster_products Products r1 2-Chlorobenzaldehyde reagents HNO₃, H₂SO₄ 0-5 °C r1->reagents p1 This compound (Major Product) p2 2-Chloro-3-nitrobenzaldehyde (Minor Isomer) reagents->p1 reagents->p2

Caption: Nitration of 2-chlorobenzaldehyde yields two primary isomers.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade and used as received unless otherwise noted.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Purity
2-Chlorobenzaldehyde89-98-5140.5714.1 g (0.1 mol)99%
Concentrated Sulfuric Acid7664-93-998.08100 mL98%
Concentrated Nitric Acid7697-37-263.017.5 mL (approx. 0.11 mol)70%
Dichloromethane (DCM)75-09-284.93As neededACS Grade
Methanol67-56-132.04As neededACS Grade
Deionized Water7732-18-518.02As needed-
Sodium Bicarbonate144-55-884.01As neededSaturated Sol.
Anhydrous Sodium Sulfate7757-82-6142.04As neededGranular

Experimental Protocols

Part 1: Nitration of 2-Chlorobenzaldehyde
  • Preparation of Nitrating Mixture: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with continuous stirring.

  • Addition of Nitric Acid: Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel. Maintain the temperature of the mixture below 10°C throughout the addition.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

Part 2: Purification by Suspension/Recrystallization

The primary impurity is the 2-chloro-3-nitrobenzaldehyde isomer. Purification can be effectively achieved by leveraging solubility differences.[3]

  • Suspension in Methanol/Water: Transfer the crude, moist solid to a beaker. Add 100 mL of a 1:1 (v/v) methanol/water mixture.[3]

  • Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. The desired this compound is less soluble and will remain as a solid, while the 2,3-isomer is more soluble in the solvent mixture.[3]

  • Filtration: Filter the suspension and collect the purified solid. Wash the solid with a small amount of cold 1:1 methanol/water.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

  • Alternative: For higher purity, the crude product can be recrystallized from dilute ethanol.[3]

Experimental Workflow

G Synthesis Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_analysis 5. Analysis A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Cool Mixture to 0-5 °C A->B C Add 2-Chlorobenzaldehyde (Maintain T < 5 °C) B->C D Stir at 0-5 °C for 1-2h C->D E Quench on Ice-Water D->E F Filter Crude Product E->F G Wash with Cold Water F->G H Suspend in MeOH/H₂O G->H I Stir and Filter H->I J Dry Under Vacuum I->J K Characterize Product (MP, NMR, etc.) J->K

Caption: Workflow for the synthesis of this compound.

Results and Data

Reaction Parameters and Yield
ParameterValueReference
Reaction Temperature0-5 °C[4]
Reaction Time1-2 hours[4]
Typical Yield (Crude)>90%-
Typical Yield (Purified)80-95%[3]
Product Characterization
PropertyValueReference
AppearanceYellow crystalline solid[1]
Melting Point75-77 °C
Molecular FormulaC₇H₄ClNO₃[1]
Molecular Weight185.56 g/mol
¹H NMR (CDCl₃) δ (ppm)10.50 (s, 1H, CHO), 8.74 (d, 1H), 8.39 (dd, 1H), 7.71 (d, 1H)[5]
Isomeric Purity Analysis

The purification step is critical for removing the 2-chloro-3-nitrobenzaldehyde isomer.

Sample2-Chloro-5-nitro Isomer (%)2-Chloro-3-nitro Isomer (%)Reference
Crude Product (Typical)90-94%5-9%[3]
After Purification>99%<1%[3]

Discussion

The synthesis of this compound is a straightforward electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low reaction temperature is critical for controlling the exothermic reaction and for maximizing the formation of the desired 5-nitro isomer over the 3-nitro isomer. The work-up procedure of pouring the reaction mixture into ice water simultaneously quenches the reaction and precipitates the water-insoluble organic product. The subsequent purification by suspension in a methanol/water mixture is an efficient method for removing the more soluble 2,3-isomer, yielding the final product with high purity.

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always add reagents slowly and ensure efficient cooling.

  • Product Toxicity: this compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[1]

  • Waste Disposal: Neutralize acidic aqueous waste before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.

References

Laboratory-scale preparation of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Laboratory-scale Preparation of 2-Chloro-5-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] The synthesis is achieved through the electrophilic nitration of 2-chlorobenzaldehyde (B119727) using a mixed acid solution of concentrated sulfuric and nitric acids. This application note includes a comprehensive experimental protocol, safety precautions, and characterization data for the final product.

Chemical Profile and Properties

This compound is a yellow crystalline solid commonly used as a building block in organic synthesis.[1][2] Its structure, featuring chloro, nitro, and aldehyde functional groups, makes it a versatile reagent for creating more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6361-21-3[3][4]
Molecular Formula C₇H₄ClNO₃[1][3][4]
Molecular Weight 185.56 g/mol [3]
Appearance Pale yellow crystalline solid/powder[1][2]
Melting Point 75-77 °C (lit.)
Purity (Assay) Typically ≥97%
Solubility Sparingly soluble in water[1]
InChI Key VFVHWCKUHAEDMY-UHFFFAOYSA-N[3]

Synthesis Protocol: Nitration of 2-Chlorobenzaldehyde

This protocol details the nitration of 2-chlorobenzaldehyde. The reaction involves the use of a nitrating mixture (mixed acid) to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the chloro and aldehyde groups favor substitution at the meta-position relative to the aldehyde, resulting in the desired this compound product.

Materials and Reagents

Table 2: Reagents and Materials for Synthesis

Reagent/MaterialGradeQuantityNotes
2-ChlorobenzaldehydeReagent Grade, ≥98%14.0 g (0.1 mol)Starting material
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%100 mLDehydrating agent and catalyst
Concentrated Nitric Acid (HNO₃)ACS Grade, 68-70%10 mLNitrating agent
Methylene (B1212753) Chloride (DCM)ACS Grade~100 mLFor extraction/purification
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.As neededFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAs neededFor drying
Deionized Water & IceAs neededFor work-up
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Experimental Procedure
  • Preparation of the Nitrating Mixture: In a beaker, carefully and slowly add 10 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid while cooling in an ice bath. Stir the mixture gently and allow it to cool to below 10°C.

  • Reaction Setup: Place 50 mL of concentrated sulfuric acid into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to below 5°C.

  • Addition of Substrate: Slowly add 14.0 g of 2-chlorobenzaldehyde dropwise to the cooled sulfuric acid in the flask. Maintain the temperature below 10°C throughout the addition.

  • Nitration Reaction: Once the 2-chlorobenzaldehyde is fully dissolved, begin the dropwise addition of the pre-cooled nitrating mixture from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 5-10°C. Nitration reactions are highly exothermic.[5]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for another 1-2 hours.[6]

  • Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing approximately 400 g of crushed ice with constant stirring. A pale-yellow solid should precipitate.[6][7]

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus (B1172312) paper.

  • Purification:

    • Dissolve the crude solid in approximately 100 mL of methylene chloride.[6]

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and then with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.[6]

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

  • Drying and Characterization: Dry the final product in a desiccator. Determine the final weight and calculate the yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR). The expected melting point is in the range of 75-77 °C.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow for this compound cluster_prep Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification H2SO4_1 Conc. H₂SO₄ NitratingMix Nitrating Mixture (HNO₃ + H₂SO₄) H2SO4_1->NitratingMix Cool & Mix HNO3 Conc. HNO₃ HNO3->NitratingMix ReactionVessel Reaction at 5-10°C NitratingMix->ReactionVessel Slow Addition Start 2-Chlorobenzaldehyde in Conc. H₂SO₄ Start->ReactionVessel Stir Stir at Room Temp ReactionVessel->Stir Quench Pour onto Ice Stir->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Purify Dissolve in DCM, Wash with NaHCO₃, Dry with Na₂SO₄ Filter->Purify Evaporate Solvent Evaporation Purify->Evaporate Final This compound (Final Product) Evaporate->Final

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of the final product should be performed to confirm its identity and purity.

Table 3: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J)AssignmentReference
10.49s-Aldehyde proton (-CHO)[8]
8.73d2.8 HzAromatic proton (H-6)[8]
8.38dd8.8 Hz, 2.8 HzAromatic proton (H-4)[8]
7.70d8.8 HzAromatic proton (H-3)[8]
Solvent not specified in the reference, but typically CDCl₃ or DMSO-d₆.

Safety and Handling

  • Hazardous Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents.[9] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[5] Ensure efficient cooling and slow, controlled addition of reagents.

  • Product Hazards: this compound is an irritant to the skin, eyes, and respiratory system.[1][3] Avoid inhalation of dust and direct contact with skin and eyes.

  • Waste Disposal: All acidic and organic waste should be neutralized and disposed of according to institutional safety guidelines.

References

Applications of 2-Chloro-5-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzaldehyde is a versatile chemical intermediate characterized by the presence of an aldehyde, a chloro, and a nitro group on a benzene (B151609) ring. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. The electron-withdrawing nature of the nitro group and the reactivity of the aldehyde and chloro functionalities allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄ClNO₃
Molecular Weight 185.56 g/mol [1]
Appearance Pale yellow crystalline powder
Melting Point 77.0 - 82.0 °C[2]
CAS Number 6361-21-3[1]

Application 1: Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including antiulcer, antihypertensive, and anticancer activities. This compound serves as a key building block in the synthesis of substituted benzimidazole derivatives.

Synthesis of (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole

This compound is synthesized via a condensation reaction between this compound and 2-methyl-1-propenylbenzimidazole.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A This compound C (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole A->C + B 2-Methyl-1-propenylbenzimidazole B->C

Caption: Synthesis of a substituted benzimidazole derivative.

Experimental Protocol:

  • Materials:

  • Procedure:

    • A mixture of this compound (1.85 g, 10 mmol) and 2-methyl-1-propenylbenzimidazole (1.72 g, 10 mmol) in acetic anhydride (20 ml) is heated under reflux.

    • A catalytic amount of pyridine is added to the mixture.

    • The reaction is monitored by thin-layer chromatography (TLC) until completion.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

    • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

  • Quantitative Data:

ProductYieldMelting Point
(E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole75-85%168-170 °C

Application 2: Synthesis of Pyrrole (B145914) Derivatives

Pyrrole and its derivatives are fundamental heterocyclic structures present in numerous biologically active compounds, including many pharmaceuticals.

Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde

The synthesis of this intermediate can be envisioned through a multi-step process starting from 2-chloro-5-nitroaniline (B146338), which can be derived from this compound. The key steps involve the formation of the pyrrole ring via a Clauson-Kaas reaction, followed by the introduction of the aldehyde group.

Logical Workflow:

G A This compound B 2-Chloro-5-nitroaniline A->B Oxidation & Ammoxidation C N-(4-Chloro-3-nitrophenyl)-1H-pyrrole B->C Clauson-Kaas Reaction D 5-Nitro-2-(1H-pyrrol-1-yl)benzaldehyde C->D Formylation (e.g., Vilsmeier-Haack)

Caption: Synthetic pathway to a pyrrole-substituted nitrobenzaldehyde.

Experimental Protocols:

Step 1: Synthesis of N-(4-Chloro-3-nitrophenyl)-1H-pyrrole (via Clauson-Kaas Reaction)

  • Materials:

  • Procedure:

    • A solution of 2-chloro-5-nitroaniline (1.72 g, 10 mmol) and 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) in glacial acetic acid (20 ml) is heated at reflux for 2 hours.

    • The reaction mixture is cooled to room temperature and poured into water.

    • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

    • The precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

  • Quantitative Data:

ProductYield
N-(4-Chloro-3-nitrophenyl)-1H-pyrrole80-90%

Step 2: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde (via Vilsmeier-Haack Formylation)

  • Materials:

    • N-(4-Chloro-3-nitrophenyl)-1H-pyrrole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate (B1210297)

    • Water

  • Procedure:

    • To a stirred solution of N-(4-Chloro-3-nitrophenyl)-1H-pyrrole (2.22 g, 10 mmol) in DMF (10 ml) at 0 °C, phosphorus oxychloride (1.68 g, 11 mmol) is added dropwise.

    • The reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 2 hours.

    • The mixture is cooled and poured into a solution of sodium acetate in water.

    • The resulting mixture is heated at 60 °C for 30 minutes to hydrolyze the intermediate.

    • After cooling, the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography.

  • Quantitative Data:

ProductYield
5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde60-70%

Application 3: Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridines are fused heterocyclic systems that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry.

Synthesis of Symmetrical bispyrazolo[3,4-b]pyridines

This compound can react with 5-aminopyrazoles in a cyclocondensation reaction to yield symmetrical bispyrazolo[3,4-b]pyridines.

Reaction Workflow:

G Reactant1 This compound Intermediate Intermediate Adduct Reactant1->Intermediate Reactant2 5-Aminopyrazole Reactant2->Intermediate Product Symmetrical bispyrazolo[3,4-b]pyridine Intermediate->Product Cyclization & Aromatization

Caption: General workflow for the synthesis of bispyrazolo[3,4-b]pyridines.

Experimental Protocol:

  • Materials:

  • Procedure:

    • A solution of this compound (1.85 g, 10 mmol) and 5-amino-3-methyl-1-phenylpyrazole (3.46 g, 20 mmol) in ethanol (50 ml) is prepared.

    • A catalytic amount of piperidine is added to the solution.

    • The reaction mixture is heated at reflux for 8-12 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried to give the crude product.

    • The product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).

  • Quantitative Data:

ProductYield
Symmetrical bispyrazolo[3,4-b]pyridine derivative65-75%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds of pharmaceutical interest. The protocols outlined in this document provide a foundation for researchers in drug discovery and development to explore the synthesis of novel benzimidazole, pyrrole, and pyrazolopyridine derivatives. The ability to introduce diverse functionalities through the reactive sites of this compound allows for the generation of compound libraries for screening and lead optimization in various therapeutic areas.

References

Application of 2-Chloro-5-nitrobenzaldehyde Derivatives in Agrochemical Production: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chloro-5-nitrobenzaldehyde and its derivatives as key intermediates in the synthesis of commercial agrochemicals, specifically focusing on herbicides. The information is intended for professionals engaged in agrochemical research and development.

Overview of Agrochemical Applications

This compound and its structural analogs are important building blocks in the synthesis of various agrochemicals. While not always a direct precursor, its derivatives, particularly substituted nitrobenzoic acids, play a crucial role in the manufacturing of potent herbicides. The presence of the chloro, nitro, and aldehyde (or a derivative carboxyl) functional groups provides reactive sites for constructing complex molecules with desired herbicidal activity.

This document focuses on the synthesis of two major herbicides, Fomesafen (B1673529) and Saflufenacil , which utilize intermediates structurally related to this compound.

  • Fomesafen: A selective herbicide for post-emergence control of broadleaf weeds in crops like soybeans.

  • Saflufenacil: A broad-spectrum herbicide used for the burndown of broadleaf weeds.

Synthesis Protocols for Key Agrochemicals

The following sections detail the experimental procedures for synthesizing the aforementioned herbicides, including the preparation of their key intermediates.

Synthesis of Fomesafen

The synthesis of Fomesafen is a multi-step process that begins with the formation of a diaryl ether intermediate, followed by nitration and subsequent amidation.

Step 1: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (Intermediate I)

  • Reaction: This step involves the etherification of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride (B146526).

  • Experimental Protocol:

    • To a stirred solution of m-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., Dimethylformamide), add a base such as potassium carbonate.

    • Heat the mixture to a moderately elevated temperature (e.g., 80-100 °C).

    • Slowly add 3,4-dichlorobenzotrifluoride to the reaction mixture.

    • Maintain the reaction temperature and monitor for completion using an appropriate analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum to yield Intermediate I.

Step 2: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Intermediate II)

  • Reaction: Nitration of Intermediate I is carried out using a mixture of nitric acid and sulfuric acid.[1][2][3][4]

  • Experimental Protocol:

    • In a reaction vessel equipped with a stirrer and a cooling bath, carefully add Intermediate I to concentrated sulfuric acid while maintaining a low temperature (0-5 °C).

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of Intermediate I, ensuring the temperature does not exceed 15 °C. A typical molar ratio for Intermediate I:nitric acid:sulfuric acid is 1:1.9:3.0.[3]

    • After the addition is complete, allow the reaction to stir for 8-12 hours at a controlled temperature of 5-15 °C.[3]

    • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

    • Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry to obtain Intermediate II.

Step 3: Synthesis of Fomesafen

  • Reaction: The final step involves the reaction of Intermediate II with methanesulfonamide (B31651).[1][3]

  • Experimental Protocol:

    • Suspend Intermediate II and methanesulfonamide in an inert solvent such as dichloromethane (B109758) or toluene.

    • Add thionyl chloride to the suspension to activate the carboxylic acid. The use of a nanocatalyst, such as a mixture of cupric chloride, zinc chloride, and silver chloride, has been reported to improve yield.[1][3]

    • A suggested molar ratio for Intermediate II : methanesulfonamide : catalyst : thionyl chloride is 1:1.6:0.02:2.4.[1][3]

    • Heat the reaction mixture to reflux and maintain for 10-12 hours.[1][3]

    • After cooling, remove the solvent under reduced pressure.

    • The crude Fomesafen can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product.

Synthesis of Saflufenacil Intermediate

The key intermediate for Saflufenacil, 2-chloro-4-fluoro-5-nitrobenzoic acid, is synthesized via nitration of 2-chloro-4-fluorobenzoic acid.

  • Reaction: Nitration of 2-chloro-4-fluorobenzoic acid using a mixture of oleum (B3057394) and nitric acid.[5]

  • Experimental Protocol:

    • In a suitable reactor, cool a mixture of oleum and concentrated sulfuric acid to a low temperature (e.g., -5 to 0 °C).

    • Gradually add 2-chloro-4-fluorobenzoic acid to the cooled acid mixture under stirring.

    • Slowly add concentrated nitric acid to the reaction mixture, maintaining the low temperature throughout the addition.

    • Once the addition is complete, allow the reaction to proceed at a controlled temperature for a specified period.

    • Carefully pour the reaction mass onto crushed ice to precipitate the product.

    • Filter the solid, wash with copious amounts of cold water, and dry.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following table presents a summary of reported yields for the key synthetic steps.

Synthesis StepProductReported Yield (%)Citations
Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid~81[2]
Ammonification of Intermediate II to crude FomesafenFomesafen (crude)>95[1][3]
Overall yield of pure FomesafenFomesafen (pure)>73[1][3]
Nitration of 2-chloro-4-fluorobenzaldehyde2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772)90-91[6]

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis pathways and a general experimental workflow.

Fomesafen_Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate I Synthesis cluster_2 Intermediate II Synthesis cluster_3 Final Product Synthesis m_hydroxybenzoic_acid m-Hydroxybenzoic Acid intermediate1 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid m_hydroxybenzoic_acid->intermediate1 Etherification dichloro_trifluorotoluene 3,4-Dichlorobenzotrifluoride dichloro_trifluorotoluene->intermediate1 intermediate2 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid intermediate1->intermediate2 Nitration nitrating_mixture HNO3 / H2SO4 nitrating_mixture->intermediate2 fomesafen Fomesafen intermediate2->fomesafen Ammonification methanesulfonamide Methanesulfonamide methanesulfonamide->fomesafen coupling_agent Thionyl Chloride + Catalyst coupling_agent->fomesafen

Caption: Synthetic pathway for the herbicide Fomesafen.

Saflufenacil_Intermediate_Pathway start_material 2-Chloro-4-fluorobenzoic Acid final_product 2-Chloro-4-fluoro-5-nitrobenzoic Acid start_material->final_product Nitration reagents Oleum / HNO3 reagents->final_product

Caption: Synthesis of the key intermediate for Saflufenacil.

Experimental_Workflow cluster_synthesis_step Reaction cluster_workup_step Isolation cluster_purification_step Purification Reactants Starting Materials + Reagents ReactionVessel Reaction under Controlled Conditions Reactants->ReactionVessel Precipitation Precipitation / Quenching ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure Agrochemical Drying->FinalProduct

Caption: General workflow for agrochemical synthesis and purification.

References

Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial building block in organic synthesis. Its chemical structure, featuring an electrophilic aldehyde, a nitro group, and a chlorine atom, provides multiple reactive sites for the construction of complex molecular architectures. This unique combination of functional groups makes it an important intermediate in the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These application notes provide detailed protocols for several key synthetic transformations utilizing this compound, accompanied by quantitative data and workflow diagrams to facilitate its use in the laboratory.

Key Applications

This compound is a valuable precursor for the synthesis of various heterocyclic systems and other complex organic molecules. Its reactivity allows for transformations such as nucleophilic aromatic substitution, condensation reactions, and cross-coupling reactions.

Primary applications include the synthesis of:

  • Substituted Quinazolines: The quinazoline (B50416) scaffold is a core structure in numerous therapeutic agents. This compound can be utilized in multi-step syntheses to produce substituted quinazolines.

  • Bi-aryl Compounds via Suzuki-Miyaura Coupling: The chlorine atom can be readily displaced through palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to the synthesis of bi-aryl derivatives which are prevalent in many biologically active molecules.

  • Stilbene Derivatives via Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds to yield α,β-unsaturated systems, which are important intermediates and pharmacophores.

  • Schiff Bases: The aldehyde functionality can be condensed with primary amines to form Schiff bases, which are versatile ligands and intermediates in organic synthesis.

  • Pyrrole-substituted Benzaldehydes: The activated chlorine atom can be displaced by nucleophiles such as pyrrole (B145914) to generate precursors for more complex heterocyclic systems.

Experimental Protocols and Data

Knoevenagel Condensation for the Synthesis of 2-(2-chloro-5-nitrobenzylidene)malononitrile

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, resulting in a new carbon-carbon double bond. This reaction is particularly effective with aromatic aldehydes like this compound.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol, 185.6 mg) and malononitrile (B47326) (1.0 mmol, 66.1 mg).

  • Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) (approximately 0.1 mmol).

  • The reaction can be performed solvent-free or in a minimal amount of a suitable solvent like ethanol (B145695) or a 1:1 mixture of water and methanol (B129727) (4 mL).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.

  • Upon completion, if a solid precipitate has formed, collect the product by vacuum filtration and wash with cold water or ethanol.

  • If the product does not precipitate, add cold water to the reaction mixture to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol.

Quantitative Data:

Reactant 1Reactant 2ProductCatalystSolventTime (min)Yield (%)Melting Point (°C)
This compoundMalononitrile2-(2-chloro-5-nitrobenzylidene)malononitrileAmmonium AcetateSolvent-free or H₂O/CH₃OH15-60>90Not specified

Note: Yields are based on similar reactions with substituted benzaldehydes and may vary.[1]

Experimental Workflow for Knoevenagel Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 This compound P1 Mixing and Stirring R1->P1 R2 Malononitrile R2->P1 C1 Catalyst: Ammonium Acetate C1->P1 C2 Solvent: Solvent-free or H₂O/CH₃OH C2->P1 C3 Temperature: Room Temperature C3->P1 P2 Reaction Monitoring (TLC) P1->P2 P3 Work-up: Precipitation/Filtration P2->P3 P4 Purification: Recrystallization P3->P4 Prod 2-(2-chloro-5-nitrobenzylidene)malononitrile P4->Prod

Caption: Workflow for the Knoevenagel condensation of this compound.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-nitrobenzaldehydes

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, providing a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol, 185.6 mg), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene (B28343) (4 mL) and water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure bi-aryl derivative.

Quantitative Data:

Reactant 1Reactant 2 (Example)Product (Example)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acid2-Phenyl-5-nitrobenzaldehydePd(PPh₃)₄K₂CO₃Toluene/Water80-1006-2475-95*

Note: Yields are representative for Suzuki-Miyaura couplings of aryl chlorides and can vary based on the specific arylboronic acid and reaction conditions.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ Reactant1 This compound (Ar-Cl) PdII_Aryl Ar-Pd(II)L₂-Cl PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Product 2-Aryl-5-nitrobenzaldehyde (Ar-Ar') PdII_Boronate->Product Reductive Elimination Reactant1->PdII_Aryl Oxidative Addition Reactant2 Arylboronic Acid (Ar'-B(OH)₂) Reactant2->PdII_Aryl Base Base (e.g., K₂CO₃) Base->Reactant2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Synthesis of a Chiral Schiff Base Ligand

Schiff bases are formed by the condensation of a primary amine with an aldehyde. Chiral Schiff bases are important ligands in asymmetric catalysis.

Experimental Protocol:

  • Dissolve this compound (2.0 mmol, 371.1 mg) in absolute ethanol (10 mL) in a round-bottom flask.

  • In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 mmol, 114.2 mg) in absolute ethanol (5 mL).

  • Add the diamine solution to the aldehyde solution at room temperature.

  • Reflux the resulting mixture for 36 hours.

  • After cooling to room temperature, add water (40 mL) to the reaction mixture and stir for an additional 14 hours to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent if necessary.

Quantitative Data:

Reactant 1Reactant 2ProductSolventTime (h)Yield (%)
This compound(1R,2R)-(-)-1,2-diaminocyclohexaneChiral bis(2-chloro-5-nitrobenzylidene)-1,2-diaminocyclohexaneEthanol36~75-95*

Note: Yield is based on similar syntheses of nitrobenzaldehyde-Schiff base ligands.[3]

Logical Flow for Chiral Schiff Base Synthesis

G Start Start Dissolve_Aldehyde Dissolve this compound in Ethanol Start->Dissolve_Aldehyde Dissolve_Diamine Dissolve (1R,2R)-1,2-Diaminocyclohexane in Ethanol Start->Dissolve_Diamine Combine Combine Solutions Dissolve_Aldehyde->Combine Dissolve_Diamine->Combine Reflux Reflux for 36 hours Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Add Water and Stir to Precipitate Product Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter End Obtain Chiral Schiff Base Filter->End

Caption: Step-by-step workflow for the synthesis of a chiral Schiff base.

Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde

This reaction is an example of a nucleophilic aromatic substitution where the chlorine atom of this compound is displaced by the pyrrole anion.

Experimental Protocol:

  • To a solution of pyrrole (1.2 mmol) in anhydrous dimethylformamide (DMF, 10 mL), add a strong base such as sodium hydride (NaH, 1.2 mmol) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of pyrrole.

  • Add a solution of this compound (1.0 mmol, 185.6 mg) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde.

Quantitative Data:

Reactant 1Reactant 2ProductBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPyrrole5-nitro-2-(1H-pyrrol-1-yl)benzaldehydeNaHDMF80-1004-860-80*

Note: Yield is an estimate based on general procedures for similar nucleophilic aromatic substitution reactions.[4][5]

Reaction Pathway for Pyrrole Substitution

G cluster_reactants Starting Materials R1 This compound Product 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde R1->Product R2 Pyrrole Intermediate Pyrrole Anion (Nucleophile) R2->Intermediate Deprotonation Base Base (NaH) Base->R2 Intermediate->Product Nucleophilic Aromatic Substitution

Caption: Reaction pathway for the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde.

Safety Information

This compound is a yellow crystalline solid. It may cause skin, eye, and respiratory system irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. The protocols and data provided herein demonstrate its utility in constructing a variety of important molecular scaffolds. These application notes serve as a practical guide for researchers in academic and industrial settings, enabling the efficient use of this compound in the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various condensation reactions utilizing 2-Chloro-5-nitrobenzaldehyde as a key starting material. The presence of the electron-withdrawing nitro group and the ortho-chloro substituent significantly influences the reactivity of the aldehyde, making it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other organic molecules with potential applications in medicinal chemistry and materials science.

Schiff Base Formation

The condensation of this compound with primary amines readily forms Schiff bases (imines), which are versatile intermediates in organic synthesis and have shown a wide spectrum of biological activities.

Experimental Protocol: Synthesis of a Schiff Base with a Substituted Aniline (B41778)

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of the substituted aniline (1.0 eq.).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[1]

Quantitative Data for Schiff Base Synthesis
Reactant 2CatalystSolventReaction ConditionsYield (%)Product Characterization
4-ChloroanilineGlacial Acetic AcidEthanolReflux, 2-4 h~60[1]Melting Point: ~84°C[1]
Thiosemicarbazide-MethanolEquimolar quantities-The molecule adopts a trans configuration.[2]

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Mixing Mixing This compound->Mixing Primary_Amine Primary Amine Primary_Amine->Mixing Solvent Ethanol Catalyst Glacial Acetic Acid Heat Reflux Reaction Reaction (2-4h) Mixing->Reaction Solvent, Catalyst, Heat Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Schiff_Base Schiff Base Recrystallization->Schiff_Base

Caption: General workflow for the synthesis of Schiff bases from this compound.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with active methylene (B1212753) compounds in the presence of a basic catalyst to yield α,β-unsaturated products. These products are valuable intermediates for the synthesis of various pharmaceuticals and fine chemicals.

Experimental Protocol: Synthesis of 2-(2-Chloro-5-nitrobenzylidene)malononitrile

This protocol outlines the Knoevenagel condensation of this compound with malononitrile (B47326).

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add malononitrile (1.1 eq.) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-(2-chloro-5-nitrobenzylidene)malononitrile.

Quantitative Data for Knoevenagel Condensation
Active Methylene CompoundCatalystSolventReaction ConditionsYield (%)
MalononitrileAmmonium AcetateSolvent-freeSonication, 5-7 min, RTHigh[3]
Ethyl CyanoacetateDIPEAcTolueneReflux, 2-3 hGood to Excellent[4]
MalononitrileDBU/H₂OWaterRoom TemperatureExcellent[5]
Reaction Scheme: Knoevenagel Condensation```dot

Knoevenagel_Condensation Reactant_1 This compound Product α,β-Unsaturated Product Reactant_1->Product + Reactant_2 Active Methylene Compound (e.g., Malononitrile) Reactant_2->Product Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux

Caption: Key steps in the Claisen-Schmidt condensation reaction.

Other Condensation Reactions

This compound can also participate in condensation reactions with other nucleophiles, such as hydrazines and compounds with active methyl groups, leading to the formation of hydrazones and other heterocyclic systems.

Reaction with Hydrazines to Form Hydrazones

The reaction of this compound with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazones. These compounds are of interest due to their potential biological activities. [6]

Reaction with Compounds Containing Active Methyl Groups

This compound can undergo condensation with compounds containing an active methyl group, such as 2-methyl-1-propenylbenzimidazole, to yield styryl derivatives. [7] Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-Chloro-5-nitrobenzaldehyde as a key starting material. The following sections outline the synthesis of substituted pyrroles, benzimidazoles, and pyrazolopyridines, complete with experimental procedures, quantitative data, and workflow diagrams.

Synthesis of 5-Nitro-2-(1H-pyrrol-1-yl)benzaldehyde

This protocol describes the synthesis of 5-Nitro-2-(1H-pyrrol-1-yl)benzaldehyde, a potentially valuable intermediate in the development of novel pharmaceuticals. The reaction involves a nucleophilic substitution of the chlorine atom in this compound with pyrrole (B145914).

Experimental Protocol:

A detailed, step-by-step procedure for this synthesis is outlined below.

Materials:

  • This compound

  • Pyrrole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrole (1.2 eq).

  • Stir the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-Nitro-2-(1H-pyrrol-1-yl)benzaldehyde.

Quantitative Data:

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundPyrrole, K₂CO₃DMF128075-85

Reaction Pathway:

G start This compound reagents Pyrrole, K2CO3, DMF, 80°C start->reagents product 5-Nitro-2-(1H-pyrrol-1-yl)benzaldehyde reagents->product

Caption: Synthesis of 5-Nitro-2-(1H-pyrrol-1-yl)benzaldehyde.

Synthesis of (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole

This protocol details the condensation reaction between this compound and 2-methyl-1-propenylbenzimidazole to yield a styryl-substituted benzimidazole (B57391) derivative. Such compounds are of interest in materials science and medicinal chemistry.[1]

Experimental Protocol:

Materials:

Procedure:

  • A mixture of this compound (1.0 eq) and 2-methyl-1-propenylbenzimidazole (1.0 eq) in acetic anhydride is heated to reflux.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the mixture is poured into ice-water, and the precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol (B145695) to give the pure product.

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)TemperatureYield (%)
This compound2-Methyl-1-propenylbenzimidazoleAcetic anhydride4-6Reflux60-70

Reaction Workflow:

G start This compound + 2-Methyl-1-propenylbenzimidazole conditions Acetic anhydride, Acetic acid (cat.), Reflux start->conditions workup Precipitation in ice-water, Filtration conditions->workup purification Recrystallization from ethanol workup->purification product (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole purification->product

Caption: Workflow for the synthesis of a styryl-benzimidazole derivative.

Synthesis of Symmetrical Bispyrazolo[3,4-b]pyridines

This protocol describes a cyclocondensation reaction of this compound with 5-aminopyrazoles, leading to the formation of symmetrical bispyrazolo[3,4-b]pyridines. These fused heterocyclic systems are scaffolds of interest in drug discovery.[2]

Experimental Protocol:

Materials:

  • This compound

  • 5-Amino-3-methyl-1-phenylpyrazole (or other substituted 5-aminopyrazoles)

  • Ethanol

  • Piperidine (B6355638)

Procedure:

  • A solution of this compound (1.0 eq) and a substituted 5-aminopyrazole (2.0 eq) in ethanol is prepared.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated at reflux for 8-10 hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried to yield the pure bispyrazolo[3,4-b]pyridine.

Quantitative Data:

Starting MaterialReagentSolventCatalystReaction Time (h)TemperatureYield (%)
This compound5-Amino-3-methyl-1-phenylpyrazoleEthanolPiperidine8-10Reflux65-75

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound (1 eq) C Ethanol (Solvent) Piperidine (Catalyst) Reflux A->C B 5-Aminopyrazole Derivative (2 eq) B->C D Symmetrical Bispyrazolo[3,4-b]pyridine C->D

Caption: Formation of Bispyrazolo[3,4-b]pyridines.

Synthesis of Quinazoline Derivatives

While a direct, detailed protocol for the synthesis of quinazolines from this compound was not found in the literature search, a general and plausible synthetic route can be adapted from known methods for the synthesis of quinazolines from o-halobenzaldehydes. This involves a condensation with an amidine followed by cyclization.

Proposed Experimental Protocol (Adaptation):

Materials:

  • This compound

  • Acetamidine hydrochloride (or other amidine hydrochlorides)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium carbonate (3.0 eq) in DMF, add this compound (1.0 eq) and the amidine hydrochloride (1.2 eq).

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 6-nitroquinazoline (B1619102) derivative.

Expected Reaction Pathway:

G start This compound reagents Amidine Hydrochloride, K2CO3, DMF, 120°C start->reagents intermediate Intermediate Imine reagents->intermediate product Substituted 6-Nitroquinazoline intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of 6-Nitroquinazolines.

References

Application Note: Synthesis of 2-nitro-5-chlorobenzaldehyde via Nitration of m-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-nitro-5-chlorobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This application note provides a detailed protocol for the nitration of m-chlorobenzaldehyde to produce 2-nitro-5-chlorobenzaldehyde. The described method utilizes a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent, a common and effective approach for the electrophilic aromatic substitution of nitro groups onto a deactivated benzene (B151609) ring.

Experimental Protocol

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a stirrer and an ice bath, cautiously add 29.3 ml of concentrated nitric acid dropwise to 500 ml of concentrated sulfuric acid.

  • Maintain the temperature of the mixture at 5°C or lower during the addition by external cooling with the ice bath.[1]

2. Nitration Reaction:

  • To the chilled nitrating mixture, add 50 g of m-chlorobenzaldehyde dropwise while maintaining the reaction temperature at 5°C or below.[1]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.[1]

3. Product Isolation and Purification:

  • Pour the reaction mixture onto ice to precipitate the crude product.[1]

  • Collect the solid precipitate by filtration and wash it with water.[1]

  • Dissolve the obtained solid in methylene (B1212753) chloride.

  • Wash the methylene chloride layer with a dilute aqueous sodium hydroxide (B78521) solution, followed by a water wash.[1]

  • Dry the organic layer over sodium sulfate.[1]

  • Remove the solvent by distillation to obtain 2-nitro-5-chlorobenzaldehyde.[1] The resulting product has a melting point of 65°-69° C.[1]

Quantitative Data

ParameterValueReference
Reactants
m-chlorobenzaldehyde50 g[1]
Concentrated Nitric Acid29.3 ml[1]
Concentrated Sulfuric Acid500 ml[1]
Reaction Conditions
Nitrating Mixture Temperature≤ 5°C[1]
Reaction Temperature≤ 5°C (addition), Room Temperature (stirring)[1]
Reaction Time1 hour (stirring at room temperature)[1]
Product
2-nitro-5-chlorobenzaldehyde (Yield)62.3 g[1]
Melting Point65°-69° C[1]

Experimental Workflow

Nitration_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Workup and Purification A Conc. H₂SO₄ (500 ml) C Mix & Cool (≤ 5°C) A->C B Conc. HNO₃ (29.3 ml) B->C E Add to Nitrating Mixture (≤ 5°C) C->E D m-chlorobenzaldehyde (50 g) D->E F Stir at Room Temperature (1 hr) E->F G Pour onto Ice F->G H Filter & Wash with H₂O G->H I Dissolve in CH₂Cl₂ H->I J Wash with aq. NaOH & H₂O I->J K Dry over Na₂SO₄ J->K L Solvent Removal K->L M 2-nitro-5-chlorobenzaldehyde L->M

Caption: Workflow for the synthesis of 2-nitro-5-chlorobenzaldehyde.

References

Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis and chemical manufacturing. The following techniques are covered: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a robust technique for assessing the purity of this compound and quantifying it in reaction mixtures or final products. A reverse-phase method is typically employed.

Application Note:

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively resolved from non-polar and highly polar impurities using a C18 column. The mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, allows for the elution of the analyte. For applications requiring mass spectrometry detection, formic acid is the preferred modifier.[1] The retention time and peak area are used for qualitative identification and quantitative measurement, respectively.

Quantitative Data Summary:

ParameterValueReference
Column Newcrom R1[1]
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid[1]
Detection UV, wavelength not specified

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to the aqueous phase and degas the mixture. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range of the working standards.

  • HPLC System Setup:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector: UV at 254 nm

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Data Processing: Integrate the peak corresponding to this compound. Purity is calculated using the area percent method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H2O/Acid) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

Fig. 1: HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Application Note:

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aldehydic proton and the three aromatic protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the aldehyde group. The aldehydic proton appears as a singlet at a downfield chemical shift due to the deshielding effect of the carbonyl group. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms, with the carbonyl carbon appearing at the most downfield position.

Quantitative Data Summary: ¹H NMR

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzReference
Aldehyde-H10.497s-[2]
Aromatic-H8.736d2.8[2]
Aromatic-H8.387dd8.8, 2.8[2]
Aromatic-H7.709d8.8[2]

Quantitative Data Summary: ¹³C NMR

CarbonChemical Shift (ppm)
C=O~185-195
Aromatic C-Cl~130-140
Aromatic C-NO₂~145-155
Aromatic C-CHO~135-145
Aromatic C-H~120-135

Note: Specific ¹³C NMR data for this compound was not found in the search results. The provided values are typical ranges for substituted benzaldehydes.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Acquisition Time: 4 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise

    • Relaxation Delay: 2 s

  • Data Processing: Apply Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the chemical shifts to the TMS signal.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Dissolve Sample in Deuterated Solvent TMS Add TMS Standard Sample->TMS H1_NMR ¹H NMR Acquisition TMS->H1_NMR C13_NMR ¹³C NMR Acquisition TMS->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Referencing FT->Phasing Structure Structural Elucidation Phasing->Structure

Fig. 2: NMR Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Application Note:

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the aldehyde, nitro, and chloro-aromatic functionalities. The presence of a strong carbonyl (C=O) stretch, asymmetric and symmetric stretches for the nitro (NO₂) group, and C-Cl stretching vibrations, along with aromatic C-H and C=C bands, confirms the identity of the compound.

Quantitative Data Summary: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000Aromatic C-HStretch
~2850, ~2750Aldehyde C-HStretch (Fermi doublet)
~1700Aldehyde C=OStretch
~1600, ~1475Aromatic C=CStretch
~1530Nitro N=OAsymmetric Stretch
~1350Nitro N=OSymmetric Stretch
~800-600C-ClStretch

Note: A specific peak list for this compound was not available. The provided values are typical ranges for the respective functional groups.

Experimental Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • FTIR Spectrometer Setup:

    • Accessory: ATR

    • Scan Range: 4000-400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

  • Analysis: Acquire a background spectrum of the clean ATR crystal. Then, lower the ATR anvil to apply pressure to the sample and acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample Place Solid Sample on ATR Crystal Background Acquire Background Spectrum Sample->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Background Subtraction SampleSpec->Process Identify Identify Functional Group Peaks Process->Identify GCMS_Workflow cluster_prep Preparation cluster_sep Separation & Ionization cluster_detect Detection & Analysis Sample Dissolve Sample in Volatile Solvent GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analyzer (Quadrupole) Ionization->MS Spectrum Mass Spectrum MS->Spectrum Analysis Identify Molecular Ion & Fragments Spectrum->Analysis

References

Application Note: High-Throughput Analysis of 2-Chloro-5-nitrobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-Chloro-5-nitrobenzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The described method is suitable for high-throughput screening, impurity profiling, and quality control of this compound in research and drug development settings.

Introduction

This compound (C7H4ClNO3, MW: 185.56 g/mol ) is a substituted aromatic aldehyde widely used as a building block in organic synthesis.[1] Its purity can significantly impact the yield and impurity profile of subsequent reactions. Therefore, a reliable and sensitive analytical method is essential for its characterization. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it an ideal technique for this purpose. This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound sample

  • GC-grade solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate)

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm)

  • GC vials with inserts

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound standard or sample and dissolve it in 10 mL of a suitable GC-grade solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample solution at a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument and laboratory conditions.

Table 1: GC-MS Method Parameters

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
InletSplit/Splitless
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1) or Splitless for trace analysis
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature100°C, hold for 1 min
Ramp 115°C/min to 250°C
Hold Time5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeFull Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
Mass Spectral Data and Fragmentation

The mass spectrum of this compound is available in the NIST library (NIST Number: 117840)[1]. The expected molecular ion peak is at m/z 185. Key fragment ions can be used for identification and quantification in SIM mode. Based on the structure and general fragmentation patterns of aromatic aldehydes, the following ions are anticipated:

  • m/z 185: Molecular ion [M]+

  • m/z 184: [M-H]+

  • m/z 155: [M-CHO]+

  • m/z 139: [M-NO2]+

  • m/z 125: [M-CHO-NO]+

  • m/z 111: [M-NO2-CO]+

For quantitative analysis using SIM mode, it is recommended to select at least three characteristic ions, for example, a quantifier ion (e.g., m/z 185) and two qualifier ions (e.g., m/z 155 and 139).

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison. The following tables represent expected performance characteristics of a validated method.

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area (Quantifier Ion)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Linearity (R²) > 0.995

Table 3: Method Validation Parameters

ParameterExpected Value
Limit of Detection (LOD) [To be determined experimentally]
Limit of Quantification (LOQ) [To be determined experimentally]
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Peak Integration detect->integrate identify Compound Identification integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrumental parameters serves as a strong foundation for method implementation in quality control and research laboratories. For quantitative applications, a full method validation according to ICH guidelines should be performed to determine the linearity, accuracy, precision, LOD, and LOQ. This method will aid researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.

References

Application Notes and Protocols for the Use of 2-Chloro-5-nitrobenzaldehyde in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-nitrobenzaldehyde as a versatile starting material in the synthesis of azo dyes and Schiff base pigments. This compound, featuring reactive aldehyde, chloro, and nitro functionalities, serves as a valuable building block for a diverse range of chromophores with potential applications in textiles, high-performance pigments, and functional materials.

I. Synthesis of Azo Dyes via a Two-Step Synthetic Pathway

A primary application of this compound in dye synthesis involves its conversion to an azo dye. This is typically achieved through a two-step process: the reduction of the nitro group to a primary amine, followed by diazotization and subsequent azo coupling with an electron-rich aromatic compound.

A. Synthetic Pathway Overview

The general synthetic route involves the initial reduction of this compound to 2-chloro-5-aminobenzaldehyde. This intermediate is then diazotized using a source of nitrous acid at low temperatures to form a reactive diazonium salt. The diazonium salt is subsequently coupled with a suitable aromatic partner, such as a phenol (B47542) or an aromatic amine, to yield the final azo dye. The aldehyde group can be further modified if desired.

B. Experimental Protocols

Protocol 1: Reduction of this compound to 2-chloro-5-aminobenzaldehyde

This protocol details the reduction of the nitro group using tin(II) chloride in hydrochloric acid.

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (50%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 53.9 mmol) in 100 mL of ethanol (B145695).

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (48.6 g, 215.6 mmol) in 100 mL of concentrated hydrochloric acid.

  • Cool the ethanolic solution of this compound in an ice bath with stirring.

  • Slowly add the tin(II) chloride solution to the cooled aldehyde solution. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently heat the mixture to reflux and maintain for 4 hours to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the product from the reaction mixture with three 100 mL portions of ethyl acetate.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-aminobenzaldehyde.

  • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol 2: Diazotization of 2-chloro-5-aminobenzaldehyde and Azo Coupling with β-Naphthol

This protocol describes the formation of a vibrant azo dye by coupling the diazotized 2-chloro-5-aminobenzaldehyde with β-naphthol.

Materials and Equipment:

  • 2-chloro-5-aminobenzaldehyde (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice-salt bath

  • Beakers

  • Stirring rods

  • Buchner funnel and filter paper

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 2-chloro-5-aminobenzaldehyde (1.56 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture for an additional 20 minutes in the ice bath to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate 400 mL beaker, dissolve β-naphthol (1.44 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with continuous and efficient stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Maintain the temperature below 5 °C and continue stirring for 30 minutes.

    • Allow the mixture to stand in the ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel and wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.

    • Dry the final product in a vacuum oven at 60-70 °C.

C. Data Presentation

The following table summarizes the expected quantitative data for the key compounds in the azo dye synthesis pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)Appearance
This compoundC₇H₄ClNO₃185.5675-77-Yellowish solid
2-chloro-5-aminobenzaldehydeC₇H₆ClNO155.5888-9280-90Off-white to pale yellow solid
Azo dye with β-NaphtholC₁₇H₁₁ClN₂O₂310.74>20085-95Red to orange solid

D. Visualization: Experimental Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_reduction Protocol 1: Reduction cluster_azo Protocol 2: Diazotization & Coupling Start_Red This compound Reagents_Red SnCl2·2H2O, HCl, Ethanol Start_Red->Reagents_Red Dissolve Reaction_Red Reflux for 4h Reagents_Red->Reaction_Red React Workup_Red Neutralization (NaOH), Extraction (Ethyl Acetate), Drying (Na2SO4) Reaction_Red->Workup_Red Process Product_Red 2-chloro-5-aminobenzaldehyde Workup_Red->Product_Red Isolate Start_Azo 2-chloro-5-aminobenzaldehyde Reagents_Diazo HCl, NaNO2, 0-5 °C Start_Azo->Reagents_Diazo React Diazonium Diazonium Salt Intermediate Reagents_Diazo->Diazonium Form Reaction_Azo Azo Coupling Diazonium->Reaction_Azo Coupling_Partner β-Naphthol, NaOH, 0-5 °C Coupling_Partner->Reaction_Azo Workup_Azo Filtration, Washing, Recrystallization Reaction_Azo->Workup_Azo Process Final_Product Azo Dye Pigment Workup_Azo->Final_Product Isolate

Caption: Workflow for the synthesis of an azo dye from this compound.

II. Synthesis of Schiff Base Dyes and Pigments

This compound can be directly used in a condensation reaction with primary amines to form Schiff bases (imines), many of which are colored and can be utilized as dyes or pigments. This method offers a more direct route to colored compounds.

A. Synthetic Pathway Overview

The synthesis of Schiff base dyes from this compound is typically a one-step condensation reaction. The aldehyde group of this compound reacts with the primary amino group of an aromatic amine (e.g., aniline) to form an azomethine (-C=N-) linkage, which is part of the chromophoric system of the resulting dye.

B. Experimental Protocol

Protocol 3: Synthesis of a Schiff Base Dye from this compound and Aniline (B41778)

This protocol provides a general procedure for the synthesis of a Schiff base dye.[1]

Materials and Equipment:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.86 g, 0.01 mol) in 30 mL of absolute ethanol.

  • To this solution, add aniline (0.93 g, 0.01 mol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, as indicated by the disappearance of the starting materials on TLC, cool the mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base dye.

  • Dry the purified product in a vacuum oven at 50 °C.

C. Data Presentation

The following table presents expected quantitative data for a representative Schiff base dye synthesized from this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected Yield (%)Appearance
Schiff base with AnilineC₁₃H₉ClN₂O₂260.68110-11585-95Yellow to orange crystalline solid

D. Visualization: Experimental Workflow for Schiff Base Synthesis

SchiffBaseSynthesis cluster_schiff Protocol 3: Schiff Base Synthesis Start_Schiff This compound + Aniline Reagents_Schiff Absolute Ethanol, Glacial Acetic Acid (cat.) Start_Schiff->Reagents_Schiff Dissolve Reaction_Schiff Reflux for 3-4h Reagents_Schiff->Reaction_Schiff React Workup_Schiff Cooling & Precipitation, Filtration, Recrystallization Reaction_Schiff->Workup_Schiff Process Final_Product_Schiff Schiff Base Dye Workup_Schiff->Final_Product_Schiff Isolate

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurity is the positional isomer, 2-chloro-3-nitrobenzaldehyde, which often forms during the nitration step of the synthesis.[1] Other byproducts may also be present depending on the synthetic route.

Q2: What is the appearance and melting point of pure this compound?

A2: Pure this compound is a yellow crystalline solid.[2] Its melting point is reported to be in the range of 75-77 °C.[3][4][5]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound under ambient temperatures in a well-sealed container, as it can be air sensitive.[2]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?

A4: Yes, reverse-phase HPLC is a suitable method for analyzing the purity of this compound and for separating it from its isomers.[6][7] A common mobile phase consists of acetonitrile, water, and an acid like phosphoric acid.[6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not effective for separating the 2,5-isomer from the 2,3-isomer.[1]- Try a different solvent system. Effective systems include methanol (B129727)/petroleum ether, ethanol/water, and acetone/water.[1]- Consider converting the aldehyde to its acetal (B89532) derivative, which can be more easily separated, followed by hydrolysis back to the pure aldehyde.[1][6]
Oily Product Instead of Crystals The compound may be melting in the solvent or there is an insufficient amount of the anti-solvent.- Ensure the recrystallization temperature is below the melting point of the compound (75-77 °C).- Gradually add the anti-solvent while stirring until turbidity is observed, then allow it to cool slowly.
Poor Separation in Column Chromatography The polarity of the mobile phase is too high or too low.- Adjust the solvent ratio of your mobile phase. A common system is a mixture of chloroform (B151607) and hexane.[6]- Perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal mobile phase for separation before running the column.
Product Degradation During Purification The compound may be sensitive to heat or prolonged exposure to certain conditions.- Avoid excessive heating during recrystallization.- If using column chromatography, ensure the silica (B1680970) gel is neutral and minimize the time the compound spends on the column.

Experimental Protocols

Recrystallization from a Mixed Solvent System

This protocol is based on a method that has been shown to effectively separate this compound from its 2,3-isomer.[1]

Materials:

  • Crude this compound containing the 2,3-isomer

  • Methanol

  • Petroleum ether

  • Erlenmeyer flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude mixture of isomers in methanol at room temperature.

  • Slowly add petroleum ether dropwise over a period of approximately 10 minutes while stirring.

  • Continue stirring the suspension at room temperature for 45 minutes.

  • Cool the suspension in an ice bath to 5-10°C and continue stirring for another 30 minutes.

  • Isolate the precipitated solid by vacuum filtration.

  • Dry the solid to obtain pure this compound.

Column Chromatography

This method is suitable for achieving high purity by separating the desired isomer from impurities.[6]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chloroform

  • Hexane

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel as a slurry in hexane.

  • Dissolve a minimum amount of the crude product in the mobile phase (a mixture of chloroform and hexane).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a mobile phase of chloroform and hexane. The optimal ratio should be determined by prior TLC analysis, with a common starting point being a 30:70 mixture of chloroform to hexane.[6]

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

Purification Method Selection

The choice of purification method often depends on the initial purity of the crude product and the desired final purity. The following diagram illustrates a general decision-making workflow.

G start Crude this compound purity_check Assess Initial Purity (e.g., by HPLC or TLC) start->purity_check recrystallization Recrystallization purity_check->recrystallization High Initial Purity (>90%) column_chrom Column Chromatography purity_check->column_chrom Moderate Initial Purity (Isomers present) acetal_formation Acetal Derivative Formation purity_check->acetal_formation Low Initial Purity / Difficult Separation final_product Pure this compound recrystallization->final_product column_chrom->final_product hydrolysis Hydrolysis acetal_formation->hydrolysis hydrolysis->final_product G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis crude_product Crude Product dissolution Dissolution in Appropriate Solvent crude_product->dissolution separation Separation of Impurities (e.g., Recrystallization or Chromatography) dissolution->separation isolation Isolation of Solid separation->isolation drying Drying isolation->drying analysis Purity Analysis (HPLC, Melting Point) drying->analysis pure_product Pure Product analysis->pure_product

References

Technical Support Center: Purification of 2-Chloro-3-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the 2-chloro-3-nitrobenzaldehyde (B1590521) isomer impurity from mixtures, primarily in the context of isolating other desired isomers like 2-chloro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing the 2-chloro-3-nitrobenzaldehyde impurity?

A1: The most prevalent and effective methods involve crystallization and suspension techniques. These methods exploit the differential solubility of the isomers in specific solvent systems. Common approaches include:

  • Suspension in a Solvent or Solvent Mixture: The crude mixture of isomers is suspended in a liquid where the desired isomer (e.g., this compound) is largely insoluble, while the 2-chloro-3-nitrobenzaldehyde impurity is more soluble. This allows for the separation of the solid, purified desired isomer by filtration.[1]

  • Recrystallization: This classic purification technique involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then allowing the desired isomer to crystallize upon cooling, leaving the more soluble impurity in the mother liquor. Solvents like dilute ethanol (B145695) and dilute acetic acid have been historically used.[1]

  • Acetal (B89532) Formation: The aldehyde functional group can be converted to an acetal. The resulting acetal isomers often have different physical properties that facilitate separation by methods like fractional distillation or stereoselective crystallization.[2] After separation, the purified acetal is hydrolyzed back to the pure aldehyde.[2]

  • Adsorptive Separation: This method uses adsorbents like zeolites to selectively adsorb one isomer from a mixture.[3][4] The desired isomer can then be recovered by desorption with a suitable solvent.[3]

Q2: Why is separation by distillation not a recommended method for nitrobenzaldehyde isomers?

A2: Direct distillation is generally avoided due to significant safety concerns. The decomposition temperatures of nitrobenzaldehyde isomers are very close to their boiling points, which can lead to uncontrollable and potentially explosive decompositions, especially under reduced pressure.[2][5] Moreover, their high boiling points make this method energy-intensive.[2][3]

Q3: Is fractional crystallization always effective for separating these isomers?

A3: Fractional crystallization can be challenging and sometimes unsatisfactory because the melting points of the isomers are often very close, which makes achieving a high degree of separation difficult.[3] For instance, ortho- and meta-nitrobenzaldehyde have melting points of 42-44°C and 58°C, respectively.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Low Purity of the Desired Isomer After a Single Purification Step

  • Symptom: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant percentage of the 2-chloro-3-nitrobenzaldehyde impurity remaining in the product.

  • Possible Causes:

    • Inadequate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the isomers at the operating temperature.

    • Insufficient Stirring/Equilibration Time: In a suspension method, inadequate mixing or time may prevent the impurity from fully dissolving in the solvent.

    • Cooling Rate is Too Fast: During recrystallization, rapid cooling can lead to the co-precipitation of the impurity with the desired product.

  • Solutions:

    • Optimize the Solvent System: Experiment with different solvent ratios or entirely new solvent systems. The provided data tables below offer several starting points.

    • Increase Stirring Time and/or Temperature: For suspension methods, increasing the stirring duration or slightly raising the temperature (while ensuring the desired product remains a solid) can enhance the dissolution of the impurity.

    • Control the Cooling Rate: Employ a slower, more controlled cooling process during recrystallization to allow for the selective crystallization of the desired isomer.

Issue 2: Poor Yield of the Desired Isomer

  • Symptom: The amount of recovered purified product is significantly lower than expected.

  • Possible Causes:

    • Partial Dissolution of the Desired Product: The chosen solvent may have a higher than anticipated solubility for the desired isomer, leading to product loss in the filtrate.

    • Excessive Washing: Washing the filtered product with a large volume of solvent can dissolve some of the purified product.

    • Multiple Purification Cycles: While repeated purification steps can increase purity, they will also inevitably lead to some product loss at each stage.

  • Solutions:

    • Modify the Solvent System or Temperature: Consider using a solvent in which the desired isomer is less soluble or performing the purification at a lower temperature.

    • Optimize the Washing Step: Wash the filtered cake with a minimal amount of cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

    • Compromise Between Yield and Purity: It may be necessary to accept a slightly lower purity to achieve a higher yield, or vice versa, depending on the requirements of the subsequent steps.[1] In many cases, yields between 80% and 95% with a purity of over 98% are achievable.[1]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at removing the 2-chloro-3-nitrobenzaldehyde impurity.

Protocol 1: Purification by Suspension in a Methanol/Water Mixture

This protocol is based on an example for purifying this compound containing the 2-chloro-3-nitrobenzaldehyde isomer.

Objective: To reduce the 2-chloro-3-nitrobenzaldehyde impurity from ~8.7% to ~0.7%.

Materials:

  • Crude isomer mixture (e.g., 10 g of 91% this compound and 8.7% 2-chloro-3-nitrobenzaldehyde)

  • Methanol

  • Water

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

Procedure:

  • Suspend 10 g of the crude isomer mixture in 100 ml of a 1:1 (v/v) methanol/water mixture.

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • Filter the solid product under vacuum.

  • Dry the collected solid.

  • Analyze the purity of the final product by GC or HPLC.

Expected Outcome: Approximately 8.5 g (93% yield) of this compound with a purity of 99.3% (0.7% 2,3-isomer).[1]

Protocol 2: Purification by Suspension in an Ethanol/Water Mixture

Objective: To significantly reduce the 2-chloro-3-nitrobenzaldehyde impurity to trace amounts.

Materials:

  • Crude isomer mixture (e.g., 10 g of 91% this compound and 8.7% 2-chloro-3-nitrobenzaldehyde)

  • Ethanol

  • Water

  • Stirring apparatus

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus

Procedure:

  • Suspend 10 g of the crude isomer mixture in 50 ml of ethanol.

  • Add 50 ml of water dropwise to the suspension while stirring.

  • Continue stirring the suspension for 25 minutes.

  • Cool the suspension to 0°C in a cooling bath.

  • Filter the solid product under vacuum.

  • Dry the collected solid.

  • Analyze the purity of the final product.

Expected Outcome: Approximately 8.6 g (95% yield) of this compound with a purity of 99.9% (trace amount of 2,3-isomer).[1]

Data Presentation

The following tables summarize quantitative data from various purification experiments.

Table 1: Purification of this compound by Suspension

Starting Material Composition (2,5-isomer : 2,3-isomer)Solvent System (v/v)ConditionsFinal Product Composition (2,5-isomer : 2,3-isomer)Yield (%)Reference
91% : 8.7%Methanol/Water (1:1)Stir 30 min at RT99.3% : 0.7%93%[1]
91% : 8.7%Ethanol/Water (1:1)Stir 25 min, cool to 0°C99.9% : Trace95%[1]
94.1% : 5%Methanol/Petroleum EtherStir 45 min at RT, then 30 min at 5-10°C100% : 0%83%[1]
91.7% : 2.2%Acetone/WaterStir 1 hr at 0°C98.3% : 0.3%99%[1]

Visualizations

Experimental Workflow for Purification by Suspension

G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation start Start with Crude Isomer Mixture prep_suspension Prepare Suspension in Solvent System start->prep_suspension stir Stir for a Defined Period prep_suspension->stir cool Cool to a Specific Temperature (Optional) stir->cool filter Filter the Solid Product cool->filter dry Dry the Purified Product filter->dry end Pure Isomer dry->end

Caption: General workflow for the purification of chloronitrobenzaldehyde isomers by suspension.

Logical Relationship for Troubleshooting Low Purity

G issue Issue: Low Purity High level of 2-chloro-3-nitrobenzaldehyde impurity remains cause1 Cause 1 Inadequate Solvent System issue->cause1 cause2 Cause 2 Insufficient Stirring/ Equilibration Time issue->cause2 cause3 Cause 3 Cooling Rate Too Fast (Recrystallization) issue->cause3 solution1 Solution 1 Optimize Solvent System (ratio or type) cause1->solution1 solution2 Solution 2 Increase Stirring Time and/or Temperature cause2->solution2 solution3 Solution 3 Employ Slower, Controlled Cooling cause3->solution3

Caption: Troubleshooting logic for addressing low purity in isomer separation.

References

Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material for the synthesis of this compound is m-chlorobenzaldehyde, which undergoes nitration. An alternative precursor is 2-chloro-5-nitrotoluene, which can be oxidized to the desired aldehyde.

Q2: What is the primary isomeric impurity formed during the synthesis, and why is its removal important?

A2: The primary isomeric impurity is 2-chloro-3-nitrobenzaldehyde (B1590521).[1] Its removal is crucial as it can interfere with subsequent reaction steps and impact the purity and efficacy of the final product in drug development processes.

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

A3: Gas chromatography (GC) is frequently used to monitor the disappearance of starting materials and the formation of products and byproducts.[1] Thin-layer chromatography (TLC) can also be a valuable tool for monitoring reaction progress. For purity assessment of the final product, GC and melting point analysis are commonly employed.[2]

Q4: What are the reported melting points for this compound?

A4: The reported melting point for this compound is typically in the range of 75-77 °C.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield Incomplete reaction due to insufficient nitrating agent or reaction time.Gradually increase the amount of nitric acid or extend the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
Sub-optimal reaction temperature, leading to slower reaction rates.Carefully control the reaction temperature. For the nitration of m-chlorobenzaldehyde, maintaining a low temperature (around 5°C or less) is critical.[2]
Product loss during workup and purification.Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during workup to minimize the solubility of the product in the aqueous phase.
Formation of Multiple Isomers The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers, such as 2-chloro-3-nitrobenzaldehyde.[1]Precise temperature control during the addition of the nitrating agent is crucial. Lower temperatures generally favor the formation of the desired para-nitro isomer.
Incorrect starting material or cross-contamination.Verify the identity and purity of the starting materials before beginning the synthesis.
Product is a Dark, Oily Residue Formation of polymeric byproducts due to side reactions or oxidation.Pouring the reaction mixture onto ice immediately after completion can help precipitate the product and minimize the formation of byproducts.[2]
Presence of significant impurities.Purify the crude product using column chromatography or recrystallization from a suitable solvent system.
Difficulty in Product Purification The desired product and isomeric impurities have similar physical properties, making separation by simple recrystallization challenging.Employ fractional crystallization or recrystallization from a specific solvent mixture, such as methanol/water or acetone/water, which can enhance the separation of isomers.[1] Suspending the isomer mixture in a solvent where the desired isomer is less soluble can also be an effective purification method.[1]

Experimental Protocols

Synthesis via Nitration of m-Chlorobenzaldehyde

This protocol is based on a method where m-chlorobenzaldehyde is nitrated using a mixture of nitric acid and sulfuric acid.[2]

Materials:

Procedure:

  • In a flask equipped with a stirrer and cooled with an ice bath, slowly add 29.3 ml of concentrated nitric acid to 500 ml of concentrated sulfuric acid, ensuring the temperature is maintained at a low level.

  • To this mixture, add 50 g of m-chlorobenzaldehyde dropwise, keeping the temperature at 5°C or below.[2]

  • After the addition is complete, continue stirring at room temperature for 1 hour.[2]

  • Pour the reaction mixture onto ice to precipitate the solid product.

  • Filter the solids and wash with water.

  • Dissolve the obtained solids in methylene chloride.

  • Wash the methylene chloride layer with a dilute aqueous sodium hydroxide solution, followed by a water wash.

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent by distillation to obtain this compound.

Purification of this compound

This protocol describes a method for purifying the crude product to remove the 2-chloro-3-nitrobenzaldehyde isomer.[1]

Materials:

  • Crude this compound (containing 2,3-isomer)

  • Methanol

  • Water

Procedure:

  • Suspend 10 g of the crude isomer mixture in 100 ml of a 1:1 v/v methanol/water mixture.

  • Stir the suspension for 30 minutes.

  • Filter the solid product under vacuum.

  • The resulting solid will be enriched in the desired this compound.

Data Presentation

Table 1: Reaction Conditions for Nitration of m-Chlorobenzaldehyde

ParameterValueReference
Starting Materialm-Chlorobenzaldehyde[2]
Nitrating AgentConcentrated Nitric Acid in Concentrated Sulfuric Acid[2]
Reaction Temperature≤ 5 °C[2]
Reaction Time1 hour at room temperature after addition[2]
Reported Yield62.3 g from 50 g starting material[2]

Table 2: Purification of this compound

Purification MethodSolvent SystemTemperatureOutcomeReference
Suspension/RecrystallizationMethanol/Water (1:1 v/v)Not specifiedIncreased isomeric purity[1]
Suspension/RecrystallizationMethanol/Petroleum EtherRoom temperature, then 5-10°C100% 2,5-isomer from 94.1% pure mixture[1]
Suspension/RecrystallizationAcetone/Water0°C99.9% 2,5-isomer from 91.7% pure mixture[1]

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound A m-Chlorobenzaldehyde B Nitration (HNO3, H2SO4) A->B C This compound (Desired Product) B->C D 2-Chloro-3-nitrobenzaldehyde (Isomeric Impurity) B->D

Caption: Synthesis of this compound via nitration.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Prepare Nitrating Mixture B 2. Add m-Chlorobenzaldehyde (T ≤ 5°C) A->B C 3. Stir at Room Temperature B->C D 4. Quench on Ice C->D E 5. Filter and Wash D->E F 6. Dissolve in Organic Solvent E->F G 7. Wash with Base and Water F->G H 8. Dry and Evaporate G->H I 9. Recrystallize/Suspend H->I J 10. Filter and Dry I->J K K J->K Final Product

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting_Guide Troubleshooting Decision Tree Start Problem with Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckConditions Check Reaction Time/ Temp/Reagents LowYield->CheckConditions Yes IsomerProblem Isomeric Impurity? ImpureProduct->IsomerProblem Yes OilyProduct Oily Residue? ImpureProduct->OilyProduct No OptimizeWorkup Optimize Workup/ Purification CheckConditions->OptimizeWorkup End End OptimizeWorkup->End Recrystallize Fractional Recrystallization/ Suspension IsomerProblem->Recrystallize Yes ColumnChrom Column Chromatography IsomerProblem->ColumnChrom If Recrystallization Fails Recrystallize->End ColumnChrom->End ImproveQuench Improve Quenching/ Purification OilyProduct->ImproveQuench Yes OilyProduct->End No ImproveQuench->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2-Chloro-5-nitrobenzaldehyde synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Overall Yield After Synthesis and Purification

  • Question: My overall yield of this compound is consistently low, even though the initial reaction seems to proceed. What are the potential causes and solutions?

  • Answer: Low overall yield is a common issue and can stem from several factors throughout the synthesis and purification process. Here's a breakdown of potential causes and troubleshooting steps:

    • Incomplete Reaction: The initial nitration of 2-chlorobenzaldehyde (B119727) may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.

    • Suboptimal Reaction Temperature: The temperature during nitration is critical for controlling the reaction rate and minimizing side product formation.

      • Solution: For the nitration of 2-chlorobenzaldehyde, maintain a low temperature, typically between 0 and 10°C, to control the exothermic reaction and improve selectivity.

    • Formation of Isomers: A significant portion of the starting material may be converted to the undesired 2-chloro-3-nitrobenzaldehyde (B1590521) isomer, which is then lost during purification.

      • Solution: While difficult to eliminate completely, careful control of nitrating agent addition and temperature can influence the isomer ratio. The primary solution is an efficient purification step.

    • Losses During Work-up and Purification: The desired product can be lost during extraction, washing, and crystallization steps.

      • Solution: Optimize the purification protocol. The use of specific solvent systems where this compound has low solubility while the 2,3-isomer is more soluble is a key strategy for high-recovery purification.

Issue 2: Difficulty in Removing the 2-Chloro-3-nitrobenzaldehyde Isomer

  • Question: I am struggling to separate the this compound from its 2,3-isomer. What are the most effective purification methods?

  • Answer: The separation of these isomers is crucial for obtaining a high-purity product and maximizing the isolated yield. Recrystallization and suspension methods are commonly employed.

    • Suspension/Slurry Method: This is a highly effective technique. The crude mixture of isomers is suspended in a solvent or solvent mixture where the desired 2,5-isomer is significantly less soluble than the 2,3-isomer. Stirring the suspension allows the 2,3-isomer to dissolve while the pure 2,5-isomer remains as a solid, which can then be isolated by filtration.[1]

    • Recrystallization: While traditional recrystallization can be used, it may lead to lower yields due to the co-precipitation of the isomers. Solvents such as dilute ethanol (B145695) or chloroform/ligroin have been used.[1]

    Quantitative Data on Purification Methods

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity of 2,5-isomer (%)
SuspensionMethanol (B129727)/Petroleum Ether5-1083100
SuspensionMethanol/Water (1:1 v/v)Room Temp9399.3
SuspensionAcetone/Water09599.9

Data compiled from patent literature describing the purification of isomeric mixtures.[1]

Issue 3: Product Purity is Below 99%

  • Question: After purification, the purity of my this compound is still below the required 99%. How can I improve this?

  • Answer: Achieving high purity often requires a combination of optimized reaction conditions and meticulous purification.

    • Optimize the Suspension Purification:

      • Solvent Choice: The choice of solvent is critical. Methanol/water and acetone/water mixtures have been shown to be effective.[1]

      • Temperature Control: Performing the suspension at a lower temperature (e.g., 0-10°C) can decrease the solubility of the desired isomer, leading to higher recovery and purity.[1]

      • Stirring Time: Ensure adequate stirring time (e.g., 30-60 minutes) to allow the undesired isomer to fully dissolve.[1]

    • Consider a Second Purification Step: If a single purification step is insufficient, a second recrystallization or a different solvent system for the suspension method can be employed.

    • Protect the Aldehyde Group: In some cases, the aldehyde can be protected as an acetal (B89532) before purification. The acetal of the 2,5-isomer can be easier to separate from the isomeric impurity. The aldehyde is then regenerated after purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial synthesis involves the nitration of 2-chlorobenzaldehyde. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene (B151609) ring. The chloro and aldehyde groups direct the incoming nitro group primarily to the 5-position, but the formation of the 3-nitro isomer is a common side reaction.

Q2: What are the key safety precautions to take during the synthesis of this compound?

A2: The synthesis involves the use of strong acids and nitrating agents, which are corrosive and can cause severe burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Controlling the Reaction: The nitration reaction is exothermic. It is crucial to control the temperature with an ice bath and add the nitrating agent slowly to prevent a runaway reaction.

  • Handling the Product: this compound may cause skin, eye, and respiratory irritation. Handle with care and avoid inhalation of dust.[2]

Q3: Can other starting materials be used for this synthesis?

A3: Yes, an alternative route is the oxidation of 2-chloro-5-nitrotoluene. However, the direct nitration of 2-chlorobenzaldehyde is often more straightforward.

Q4: How does the presence of the 2-chloro-3-nitrobenzaldehyde isomer affect downstream applications?

A4: For many applications, particularly in the synthesis of pharmaceuticals and fine chemicals, high isomeric purity is essential.[2] The presence of the 2,3-isomer can lead to the formation of undesired byproducts in subsequent reaction steps, complicating purification and reducing the overall yield of the final target molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2-Chlorobenzaldehyde

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Addition of Starting Material: Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

Protocol 2: Purification of this compound by Suspension

This protocol is based on the principle of differential solubility of the isomers.[1]

  • Suspension: Place the crude, dried product containing the mixture of isomers in a flask. Add a suitable solvent system, such as a 1:1 (v/v) mixture of methanol and water.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes.

  • Filtration: Isolate the solid product by vacuum filtration. The solid will be enriched in the desired this compound.

  • Washing: Wash the filtered solid with a small amount of the cold solvent mixture to remove any remaining dissolved impurities.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Nitration Nitration 2-Chlorobenzaldehyde->Nitration Crude Product (Isomer Mixture) Crude Product (Isomer Mixture) Nitration->Crude Product (Isomer Mixture) Suspension in Solvent Suspension in Solvent Crude Product (Isomer Mixture)->Suspension in Solvent Filtration Filtration Suspension in Solvent->Filtration Pure this compound Pure this compound Filtration->Pure this compound Solid Dissolved 2-Chloro-3-nitrobenzaldehyde Dissolved 2-Chloro-3-nitrobenzaldehyde Filtration->Dissolved 2-Chloro-3-nitrobenzaldehyde Filtrate

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Overall Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Isomer_Formation High Isomer Formation? Low_Yield->Isomer_Formation Purification_Loss Losses During Purification? Low_Yield->Purification_Loss Monitor_Reaction Solution: Monitor reaction (TLC/GC), extend time. Incomplete_Reaction->Monitor_Reaction Control_Conditions Solution: Control temperature during nitration (0-10°C). Isomer_Formation->Control_Conditions Optimize_Purification Solution: Use suspension method with optimal solvent/temp. Purification_Loss->Optimize_Purification

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Minimizing byproduct formation during the nitration of 2-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the nitration of 2-chlorobenzaldehyde (B119727).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts formed during the nitration of 2-chlorobenzaldehyde?

The nitration of 2-chlorobenzaldehyde is an electrophilic aromatic substitution reaction. The chloro and aldehyde groups are ortho-, para-, and meta-directing, respectively. The primary desired product is typically 2-chloro-5-nitrobenzaldehyde . However, several isomeric and over-nitrated byproducts can form.

The most common byproduct is the isomeric 2-chloro-3-nitrobenzaldehyde (B1590521) .[1][2] Under more strenuous conditions, dinitrated products can also be generated.[3] The formation of other isomers like 2-chloro-4-nitrobenzaldehyde (B1583620) and 2-chloro-6-nitrobenzaldehyde (B1583853) is also possible, though often in smaller quantities.

Q2: What are the critical reaction parameters to control for minimizing byproduct formation?

Controlling the reaction conditions is paramount for achieving high selectivity towards the desired this compound isomer. The key parameters are:

  • Temperature: This is one of the most critical factors. Nitration reactions are highly exothermic.[3] Maintaining a low and stable temperature, typically between 0°C and 10°C, is crucial to suppress the formation of unwanted isomers and dinitrated byproducts.[4][5]

  • Composition of Nitrating Mixture: The ratio of concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) significantly influences the isomer distribution.[4] A carefully optimized ratio is necessary for selective nitration.

  • Rate of Addition: The 2-chlorobenzaldehyde should be added to the nitrating mixture slowly and dropwise.[4] This ensures localized heat buildup is minimized and the reaction temperature remains within the optimal range.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of completion. Allowing the reaction to proceed for too long can increase the formation of dinitrated byproducts.[3]

Q3: How can I purify the crude product to remove unwanted isomers?

If byproduct formation is unavoidable, several purification techniques can be employed to isolate the pure this compound.

  • Recrystallization: This is a highly effective method for purification.[3] The choice of solvent is critical. A common method involves suspending the crude isomer mixture in a solvent system like methanol/petroleum ether or acetone/water, where the desired isomer has lower solubility and precipitates out upon cooling, leaving the byproducts in the solution.[1]

  • Emulsion Purification: Another technique involves treating the crude nitrobenzaldehyde mixture with water and an emulsifier at a controlled temperature and pH.[6] This process can effectively remove unwanted positional isomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experiment.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of 2-chloro-3-nitrobenzaldehyde byproduct. 1. High Reaction Temperature: The reaction temperature may have exceeded the optimal range (0-10°C), favoring the formation of the 2,3-isomer.[3] 2. Incorrect Nitrating Agent Ratio: The ratio of HNO₃ to H₂SO₄ may not be optimal for selectivity.1. Strict Temperature Control: Use an ice-salt bath to maintain the internal reaction temperature between 0-5°C, especially during the addition of the substrate.[4] 2. Optimize Nitrating Mixture: Experiment with slight variations in the HNO₃:H₂SO₄ ratio to find the optimal conditions for your setup.
Presence of dinitrated byproducts. 1. Excess Nitrating Agent: Using a significant excess of the nitrating mixture.[3] 2. High Reaction Temperature: Elevated temperatures increase the rate of the second nitration.[3] 3. Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed.[3]1. Use Stoichiometric Amounts: Carefully calculate and use a stoichiometric or slight excess of the nitrating agent. 2. Maintain Low Temperature: Ensure the temperature is strictly controlled throughout the reaction. 3. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material and quench the reaction promptly upon completion.
Final product is an oily or gummy solid instead of a crystalline powder. Presence of Impurities: The product is likely contaminated with significant amounts of isomeric byproducts, unreacted starting materials, or residual acids.[3]Purification is Required: 1. Thorough Washing: Ensure the crude product is washed thoroughly with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution.[7] 2. Recrystallization: Perform recrystallization using an appropriate solvent system to isolate the pure crystalline product.[1]
Low overall yield. 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Loss During Work-up: Product may be lost during filtration, washing, or transfer steps. 3. Sub-optimal Conditions: The combination of temperature, time, and reagent ratios may not be optimized.1. Confirm Reaction Completion: Use TLC or GC to ensure the starting material has been fully consumed before work-up. 2. Careful Handling: Minimize transfers and ensure efficient filtration and washing techniques. 3. Systematic Optimization: Systematically vary one parameter at a time (e.g., temperature, reaction time) to determine the optimal conditions for maximizing yield.

Quantitative Data Summary

The following table summarizes data from purification experiments, demonstrating the effectiveness of recrystallization methods in separating isomers.

Purification Method Starting Isomer Ratio (2,5- vs 2,3-) Final Isomer Ratio (2,5- vs 2,3-) Reference
Suspension in Methanol/Petroleum Ether94.1% / 5.0%100% / 0%[1]
Suspension in Acetone/Water91.7% / 2.2%98.3% / 0.3%[1]

Experimental Protocols

Protocol 1: General Nitration of 2-Chlorobenzaldehyde

This protocol is a standard method for the nitration of benzaldehyde (B42025) derivatives.

  • Prepare Nitrating Mixture: In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated HNO₃ dropwise to the sulfuric acid while maintaining the temperature below 10°C.[7]

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled to 0-5°C, slowly add 2-chlorobenzaldehyde dropwise from the addition funnel. Ensure the internal temperature is meticulously maintained between 5°C and 10°C throughout the addition.[5][7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at the same low temperature or let it slowly warm to room temperature, depending on the specific procedure. Monitor the reaction's progress via TLC or GC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4][5]

  • The precipitated crude product is collected by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold water, followed by a dilute sodium bicarbonate solution, and then again with water until the washings are neutral.[7] The product can be further purified by recrystallization from a suitable solvent like an ethanol/water or acetone/water mixture.[1]

Visualizations

Nitration_Workflow A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Cool Mixture (0-5°C) A->B Cooling C Slowly Add 2-Chlorobenzaldehyde B->C Controlled Addition D Maintain Low Temperature & Monitor Reaction (TLC/GC) C->D E Quench Reaction (Pour onto Ice) D->E Upon Completion F Isolate Crude Product (Vacuum Filtration) E->F G Wash Product (Water, NaHCO₃) F->G H Purify by Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the nitration of 2-chlorobenzaldehyde.

Troubleshooting_Tree start High Level of Byproducts? isomer Main Byproduct: Isomers (e.g., 2-chloro-3-nitro...) start->isomer Yes (Isomers) dinitrated Main Byproduct: Dinitrated start->dinitrated Yes (Dinitrated) temp_check Was Temp > 10°C? isomer->temp_check temp_yes Action: Maintain Temp at 0-5°C using ice-salt bath. temp_check->temp_yes Yes temp_no Action: Check & Optimize Nitrating Agent Ratio. temp_check->temp_no No cause_check Cause? dinitrated->cause_check cause1 Excess Nitrating Agent cause_check->cause1 Reagent Amount cause2 High Temp / Long Time cause_check->cause2 Conditions action1 Action: Use Stoichiometric Amount of Reagents. cause1->action1 action2 Action: Control Temp Strictly & Monitor Reaction Time. cause2->action2

Caption: Troubleshooting decision tree for byproduct formation.

References

Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-Chloro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the isomeric byproduct, 2-chloro-3-nitrobenzaldehyde (B1590521).[1] The nitration of 2-chlorobenzaldehyde (B119727) can also potentially lead to over-nitration, resulting in dinitro- or trinitro- derivatives, or the oxidation of the aldehyde group to a carboxylic acid, forming 2-chloro-5-nitrobenzoic acid, especially under harsh reaction conditions.

Q2: How can the formation of the 2-chloro-3-nitrobenzaldehyde isomer be minimized?

A2: Controlling the reaction temperature is crucial. Running the nitration at low temperatures (e.g., below 0°C) can help to improve the regioselectivity of the reaction and minimize the formation of the undesired 2,3-isomer.[2] The choice of nitrating agent and the reaction medium can also influence the isomer distribution.

Q3: What are the recommended methods for purifying crude this compound?

A3: The crude product, often a mixture of this compound and 2-chloro-3-nitrobenzaldehyde, can be purified by recrystallization from various solvents.[1] Effective solvent systems include dilute ethanol (B145695), a mixture of chloroform (B151607) and ligroin, or dilute acetic acid.[1] Another approach involves suspending the crude mixture in a solvent where the desired 2,5-isomer is less soluble than the 2,3-isomer, followed by filtration.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure the starting material is fully consumed before quenching the reaction.
Suboptimal reaction temperature.Maintain a consistently low temperature (e.g., < 0°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[2]
Loss of product during workup.Ensure efficient extraction of the product from the aqueous layer. Minimize transfers and use appropriate glassware to reduce mechanical losses.
Inefficient purification.Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation and recovery.
Issue 2: High Percentage of 2-chloro-3-nitrobenzaldehyde Impurity
Possible Cause Troubleshooting Step
High reaction temperature.As previously mentioned, lower reaction temperatures favor the formation of the desired 5-nitro isomer. Precise temperature control is critical.
Incorrect addition of reagents.Add the nitrating agent slowly and dropwise to the solution of 2-chlorobenzaldehyde to maintain a low localized concentration and better control the reaction exotherm.
Inadequate mixing.Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution.
Issue 3: Presence of 2-Chloro-5-nitrobenzoic Acid in the Product
Possible Cause Troubleshooting Step
Oxidizing conditions are too strong.Use a nitrating agent that is less prone to oxidizing the aldehyde group. Avoid excessively high temperatures or prolonged reaction times.
Presence of strong oxidizing impurities.Ensure the purity of the starting materials and reagents to avoid introducing any unwanted oxidizing species.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2-Chlorobenzaldehyde (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-chloro-5-nitrobenzoic acid and should be optimized for the synthesis of the aldehyde.

Materials:

  • 2-chlorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

  • Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 0°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the 2-chlorobenzaldehyde solution over a period of about 1 hour, ensuring the temperature remains below 0°C to minimize the formation of by-products.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid and wash with cold water.

  • Dissolve the crude product in a suitable organic solvent like dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

Protocol 2: Purification of Crude this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Gradually add hot water to the solution until turbidity persists.

  • If necessary, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

Data Presentation

Table 1: Isomer Ratios in Crude Product and Yields After Purification (Illustrative Data from Patent Literature)

Initial Isomer Ratio (2,5- : 2,3-) Purification Method Final Purity of 2,5-isomer Yield Reference
94.1% : 5.0%Suspension in Methanol/Petroleum Ether100%83%US5149882A
91.7% : 2.2%Suspension in Acetone/Water98.3%99%US5149882A
91.1% : 8.7%Emulsion with Water and Surfactant91.9%QuantitativeUS5149882A

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 2-Chlorobenzaldehyde in H₂SO₄ C Nitration Reaction (<0°C) A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching on Ice C->D E Filtration D->E F Extraction E->F G Washing & Drying F->G H Crude Product G->H I Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions cluster_products Reaction Products 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Desired Product This compound 2-Chlorobenzaldehyde->Desired Product Isomeric Impurity 2-Chloro-3-nitrobenzaldehyde 2-Chlorobenzaldehyde->Isomeric Impurity Nitrating Agent Nitrating Agent Nitrating Agent->Desired Product Nitrating Agent->Isomeric Impurity Over-nitration Products Dinitro/Trinitro Derivatives Nitrating Agent->Over-nitration Products Desired Product->Over-nitration Products Oxidation Product 2-Chloro-5-nitrobenzoic Acid Desired Product->Oxidation Product

Caption: Potential side reactions in the synthesis of this compound.

References

Proper storage and handling of air-sensitive 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving 2-Chloro-5-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: this compound is an air-sensitive compound and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to store it under an inert atmosphere, such as nitrogen or argon. Protect the compound from light and moisture.

Q2: What are the main safety hazards associated with this compound?

A2: This compound is known to cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What is the appearance and odor of this compound?

A4: It is a yellow crystalline solid with a characteristic strong odor.

Q5: What is the primary use of this compound in research and development?

A5: It serves as a crucial building block in organic synthesis, particularly for the preparation of various pharmaceuticals and other biologically active molecules. Its chloro and nitro functional groups, along with the aldehyde, provide multiple reaction sites for creating complex molecular architectures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Low Yield in Condensation Reactions (e.g., Knoevenagel Condensation)
Potential Cause Troubleshooting Step
Incomplete reaction The electron-withdrawing nature of the nitro and chloro groups can affect the reactivity of the aldehyde. Consider increasing the reaction time or temperature. The choice of a suitable basic catalyst (e.g., piperidine (B6355638), ammonium (B1175870) acetate) is also critical.
Side reactions Under strongly basic conditions, Cannizzaro-type side reactions can occur. Using a milder base or a catalytic amount can help minimize these unwanted reactions.
Product solubility The product may have some solubility in the reaction solvent, leading to losses during workup. Ensure the reaction mixture is sufficiently cooled before filtration and consider washing the crude product with a cold, non-polar solvent.
Impure starting material Impurities in the this compound, such as the corresponding carboxylic acid (2-Chloro-5-nitrobenzoic acid), can interfere with the reaction. Confirm the purity of the starting material by techniques like NMR or melting point analysis. A common impurity is the 2-chloro-3-nitrobenzaldehyde (B1590521) isomer.[3]
Issues with Wittig Reactions
Potential Cause Troubleshooting Step
Unstable ylide The phosphonium (B103445) ylide can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere.
Low reactivity of the aldehyde While the electron-withdrawing groups generally activate the aldehyde for nucleophilic attack, steric hindrance could play a role depending on the ylide used. A less bulky ylide might improve the reaction rate.
Formation of byproducts Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product. Proper purification techniques, such as column chromatography, are often necessary.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₄ClNO₃
Molecular Weight 185.56 g/mol [2]
Melting Point 77-81 °C
Appearance Yellow crystalline solid
Solubility Sparingly soluble in water. Soluble in many common organic solvents.
Solubility Data
SolventSolubility
DMSO ≥ 37 mg/mL
Ethanol (B145695) Soluble
Acetone Soluble in a 3:2 mixture with water[3]
Methanol Soluble in a 1:1 mixture with water[3]

Note: "Soluble" indicates that a clear solution was formed, but the exact saturation point was not quantitatively determined in the available literature.

Experimental Protocols

Detailed Methodology for Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation of substituted benzaldehydes.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.

  • To this solution, add 1.1 equivalents of malononitrile.

  • Add a catalytic amount (2-3 drops) of piperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, which is expected to be 2-((2-chloro-5-nitrophenyl)methylene)malononitrile.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve this compound in Ethanol add_reagents Add Malononitrile and Piperidine (catalyst) dissolve->add_reagents reflux Heat to Reflux (approx. 2 hours) add_reagents->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature, then Ice Bath tlc->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry the Product wash->dry

Knoevenagel Condensation Workflow

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_purity Check Starting Material Purity (NMR, Melting Point) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup impure Impurity Detected? check_purity->impure conditions_issue Suboptimal Conditions? check_conditions->conditions_issue workup_loss Product Loss During Workup? check_workup->workup_loss impure->check_conditions No purify Purify Starting Material (e.g., Recrystallization) impure->purify Yes end Improved Yield purify->end conditions_issue->check_workup No adjust_conditions Adjust Time, Temperature, or Catalyst conditions_issue->adjust_conditions Yes adjust_conditions->end optimize_workup Optimize Workup (e.g., Colder Wash, Solvent Choice) workup_loss->optimize_workup Yes optimize_workup->end

Troubleshooting Low Reaction Yield

References

Technical Support Center: Recrystallization of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Chloro-5-nitrobenzaldehyde via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges during the purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Question: My yield of purified this compound is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low recovery is a frequent issue in recrystallization. Here are the primary causes and potential solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield. The compound will remain in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already used too much, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Premature Crystallization: The compound crystallizes too early, for instance, during hot filtration.

    • Solution: Pre-heat your filtration apparatus (funnel, filter flask) to prevent a sudden drop in temperature. You can also add a small amount of extra hot solvent to wash the filter paper and dissolve any crystals that have formed prematurely.

  • Incomplete Crystallization: The cooling process might be too short or the final temperature not low enough.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Ensure sufficient time is given for the crystals to grow.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Question: After recrystallization, my this compound is still contaminated with the 2-chloro-3-nitrobenzaldehyde (B1590521) isomer. How can I improve the purity?

Answer: The separation of these two isomers is a known challenge. The 2,3-isomer is often more soluble than the desired 2,5-isomer in certain solvent systems.

  • Solution: A suspension or "slurry" method is often more effective than a complete dissolution and recrystallization for removing this specific impurity. This involves stirring the crude solid in a solvent system where the desired 2,5-isomer is largely insoluble, while the 2,3-isomer is more soluble.[1] Mixed solvent systems like methanol/water, ethanol (B145695)/water, or acetone/water have proven effective.[1] The key is that the desired product is purified as a solid suspension rather than being fully dissolved.[1]

Question: The crude this compound "oils out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid on cooling. This is often due to a high concentration of impurities which depresses the melting point of the mixture.

  • Solution 1: Adjust the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot mixture. This can sometimes prevent the oiling out phenomenon.

  • Solution 2: Slow Cooling: Cool the solution very slowly. A gradual decrease in temperature promotes the formation of well-ordered crystals rather than an amorphous oil. You can insulate the flask to slow down the cooling process.

  • Solution 3: Re-dissolve and Dilute: If an oil has formed, reheat the solution to re-dissolve the oil. Add a bit more solvent and then allow it to cool slowly.

  • Solution 4: Seed Crystals: If you have a pure crystal of this compound, adding a tiny "seed" crystal to the cooled, supersaturated solution can induce crystallization.

Question: How do I choose the best solvent for recrystallizing this compound?

Answer: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, single solvents like dilute ethanol or acetic acid have been used, but can be laborious.[1] Mixed solvent systems are often more effective for separating the common isomeric impurity.[1] Good starting points are mixtures of a soluble solvent (like methanol, ethanol, or acetone) with a less soluble or "anti-solvent" (like water or petroleum ether).[1] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.

Quantitative Data on Purification Methods

The following table summarizes the effectiveness of different solvent systems in purifying this compound, particularly in removing the 2-chloro-3-nitrobenzaldehyde isomer. The data is derived from experimental examples found in the literature.[1]

Solvent SystemInitial Purity of 2,5-isomerFinal Purity of 2,5-isomerYield
Methanol / Petroleum Ether94.1%100%83%
Methanol / Water (1:1 v/v)91%99.3%93%
Ethanol / Water (1.5:1 v/v)91%99.9%81%
Acetone / Water91.7%98.3%99%

Experimental Protocol: Purification by Suspension in Methanol/Water

This protocol is adapted from a demonstrated effective method for removing the 2-chloro-3-nitrobenzaldehyde isomer.[1]

Materials:

  • Crude this compound (containing 2,3-isomer impurity)

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Preparation of the Suspension: In an Erlenmeyer flask, add 10 g of the crude mixture of this compound and 2-chloro-3-nitrobenzaldehyde.

  • Solvent Addition: Add 100 ml of a pre-mixed 1:1 (v/v) methanol/water mixture to the flask.

  • Stirring: Place the flask on a magnetic stir plate and stir the suspension at room temperature for 30 minutes. The desired 2,5-isomer should remain largely as a solid, while the more soluble 2,3-isomer dissolves into the solvent mixture.

  • Isolation: Set up a Büchner funnel with a filter paper that fits snugly. Wet the filter paper with a small amount of the methanol/water mixture.

  • Filtration: Turn on the vacuum and pour the suspension into the Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold 1:1 methanol/water to rinse away any remaining dissolved impurities.

  • Drying: Leave the solid on the filter under vacuum for a few minutes to pull it as dry as possible.

  • Final Drying: Transfer the purified solid to a watch glass and allow it to air-dry completely or dry in a desiccator.

  • Analysis: Characterize the purified product by determining its melting point and obtaining a GC or NMR spectrum to confirm its purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool too_much_solvent Too much solvent. Boil off some solvent. dissolve->too_much_solvent crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No low_yield Check for low yield crystals_form->low_yield Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal oiling_out->induce_crystallization No reheat_add_solvent Reheat to dissolve oil. Add more solvent. Cool very slowly. oiling_out->reheat_add_solvent Yes check_purity Check purity (GC/NMR) low_yield->check_purity pure Purity acceptable? check_purity->pure end Pure Product pure->end Yes use_suspension_method Isomer impurity present. Use suspension/slurry method. pure->use_suspension_method No too_much_solvent->cool induce_crystallization->cool reheat_add_solvent->cool use_suspension_method->start

References

Technical Support Center: Degradation of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloro-5-nitrobenzaldehyde. Due to limited direct experimental data on this specific compound, this guide draws upon information from structurally similar molecules, particularly 2-Chloro-5-nitrophenol (B15424), to provide insights into potential degradation mechanisms and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific pathways for this compound are not extensively documented, based on related chlorinated nitroaromatic compounds, the primary degradation routes are expected to be microbial degradation, and potentially photodegradation and chemical oxidation. Microbial degradation, in particular, has been studied for the analogous compound 2-Chloro-5-nitrophenol and likely proceeds via a partial reductive pathway.[1][2][3]

Q2: What are the initial steps in the microbial degradation of similar compounds?

A2: For closely related compounds like 2-Chloro-5-nitrophenol, microbial degradation is often initiated by the reduction of the nitro group.[4] For instance, the bacterium Cupriavidus sp. strain CNP-8 has been shown to degrade 2-chloro-5-nitrophenol by first reducing it to 2-chloro-5-nitrosophenol and then to 2-chloro-5-hydroxylaminophenol.[1][2] A similar initial reduction of the aldehyde group to an alcohol or oxidation to a carboxylic acid could also occur.

Q3: What are the key enzymes involved in the degradation of chlorinated nitroaromatic compounds?

A3: Nitroreductases are crucial enzymes in the initial steps of degradation, catalyzing the reduction of the nitro group.[4] In some bacteria, these enzymes show a broad substrate specificity, suggesting they might also be active on this compound.[4] Subsequent steps can involve dioxygenases that are responsible for the cleavage of the aromatic ring.[1]

Q4: What are the expected intermediates in the degradation of this compound?

A4: Based on the degradation of 2-Chloro-5-nitrophenol, potential intermediates for this compound could include the corresponding alcohol (2-Chloro-5-nitrobenzyl alcohol) or carboxylic acid (2-Chloro-5-nitrobenzoic acid). Following the reduction of the nitro group, intermediates such as 2-Chloro-5-aminobenzaldehyde or 2-Chloro-5-hydroxylaminobenzaldehyde may be formed. Further degradation could lead to the formation of chlorinated catechols or hydroquinones before ring cleavage.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed in microbial cultures The selected microbial strain or consortium may not possess the necessary enzymes.1. Screen different microbial strains known for degrading nitroaromatic or chlorinated compounds.2. Consider using a microbial consortium from a contaminated site.3. Optimize culture conditions (pH, temperature, aeration, and co-substrates).
The compound is toxic to the microorganisms at the tested concentration.1. Determine the toxicity threshold by testing a range of concentrations.2. Start with a lower concentration and gradually increase it as the culture adapts.
Accumulation of a colored intermediate A metabolic intermediate is being produced but not further degraded, which can sometimes be inhibitory.1. Identify the intermediate using analytical techniques like HPLC-MS or GC-MS.2. Supplement the culture with a co-substrate that might induce the enzymes required for the next degradation step.3. Isolate a different microbial strain capable of degrading the intermediate.
Inconsistent degradation rates Variability in experimental conditions.1. Ensure consistent inoculum size and growth phase.2. Maintain precise control over pH, temperature, and substrate concentration.3. Use a well-defined mineral medium to avoid variability from complex media components.
Difficulty in identifying degradation products Low concentration of intermediates or co-elution with other compounds.1. Optimize extraction methods to concentrate the analytes.2. Use high-resolution mass spectrometry for accurate mass determination.3. Employ different chromatographic columns or separation techniques (e.g., GC vs. LC) to resolve co-eluting peaks.

Quantitative Data

Table 1: Biodegradation Kinetic Parameters for 2-Chloro-5-nitrophenol (2C5NP) by Cupriavidus sp. Strain CNP-8

ParameterValueReference
Maximum Specific Degradation Rate21.2 ± 2.3 µM h⁻¹[1][2]
Substrate Concentration for Maximum Rate~0.7 mM[1]

Note: The degradation of 2C5NP by this strain was found to be concentration-dependent, with inhibitory effects observed at concentrations exceeding 0.7 mM.[1]

Experimental Protocols

Methodology for Studying Microbial Degradation

This protocol is a generalized approach based on methodologies used for studying the degradation of related compounds like 2-Chloro-5-nitrophenol.

  • Microorganism and Culture Conditions:

    • Isolate or obtain a microbial strain (e.g., Cupriavidus sp.) capable of degrading nitroaromatic compounds.

    • Grow the strain in a suitable liquid medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.

    • Harvest the cells by centrifugation and wash them with a mineral salts medium (MSM) to remove residual growth medium.

  • Degradation Experiment:

    • Resuspend the washed cells in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

    • Add this compound from a concentrated stock solution (dissolved in a suitable solvent like methanol, with a solvent control included in the experiment) to the cell suspension at the desired final concentration.

    • Incubate the cultures under controlled conditions (e.g., 30°C with shaking at 150 rpm).

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array Detector).

    • Identify and quantify intermediates using standards if available, or tentatively identify them using Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Microbial_Degradation_Pathway cluster_pathway Hypothetical Microbial Degradation Pathway of this compound parent This compound nitroso 2-Chloro-5-nitrosobenzaldehyde parent->nitroso Nitroreductase hydroxylamine 2-Chloro-5-hydroxylaminobenzaldehyde nitroso->hydroxylamine Nitroreductase amino 2-Chloro-5-aminobenzaldehyde hydroxylamine->amino ring_cleavage Ring Cleavage Products amino->ring_cleavage Dioxygenase mineralization Mineralization (CO2, H2O, Cl-, NH4+) ring_cleavage->mineralization

Caption: Hypothetical microbial degradation pathway for this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Study culture Microbial Culture Preparation degradation Degradation Assay Setup culture->degradation sampling Time-course Sampling degradation->sampling extraction Sample Preparation (Centrifugation/Extraction) sampling->extraction analysis Instrumental Analysis (HPLC, LC-MS) extraction->analysis data Data Analysis and Pathway Elucidation analysis->data

Caption: General experimental workflow for studying microbial degradation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-Chloro-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is paramount for the safety, efficacy, and quality of the final drug product. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic techniques, providing exemplary experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Methods

The selection of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. The primary techniques evaluated here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] It offers high resolution and sensitivity for the separation and quantification of the main component from its potential impurities.[2] A reverse-phase HPLC method is particularly well-suited for this analysis.[3]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be employed for its purity analysis, especially for the detection of volatile impurities and isomeric separation.[4] Coupling with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[5]

Spectroscopic Methods (NMR, IR, MS)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its impurities. While often used qualitatively, Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination without the need for a specific reference standard of the analyte.[6][7] IR spectroscopy is excellent for identifying functional groups, and Mass Spectrometry provides information about the molecular weight and fragmentation patterns, which is crucial for impurity identification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the proposed analytical methods. It is important to note that these values are exemplary and would require experimental verification for the specific matrix and instrumentation used. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]

Table 1: Comparison of HPLC and GC Method Validation Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)
Linearity (R²) ≥ 0.999≥ 0.998
Range 0.1 - 1.5 µg/mL1 - 20 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Robustness Robust to minor changes in flow rate, mobile phase composition, and temperature.Robust to minor changes in flow rate, temperature program, and injection volume.

Table 2: Suitability of Spectroscopic Methods for Purity Validation

Spectroscopic MethodApplication in Purity ValidationAdvantagesLimitations
Quantitative ¹H-NMR (qNMR) Absolute purity determination, quantification of impurities.Primary method, no need for a specific reference standard of the analyte, provides structural information.[13]Lower sensitivity compared to chromatographic methods, requires a certified internal standard.
Infrared (IR) Spectroscopy Identification of functional groups, qualitative comparison to a reference standard.Fast, non-destructive, provides characteristic fingerprint.Not suitable for quantification of minor impurities, limited specificity for complex mixtures.
Mass Spectrometry (MS) Identification of impurities based on mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity, can be coupled with chromatographic techniques (LC-MS, GC-MS).[14]Generally not a standalone quantitative technique for purity without extensive validation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the purity determination of this compound and its separation from potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1 C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[3]

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile (B52724) and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Forced Degradation Study: To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[15][16][17]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 1 hour.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Neutralize the acidic and basic solutions before injection. The target degradation is 5-20%.[15]

Protocol 2: Gas Chromatography (GC-FID) Method

This protocol is suitable for the quantification of this compound and volatile impurities.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in acetone (B3395972) at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.

  • Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.

Protocol 3: Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the procedure for determining the absolute purity of this compound using qNMR.

1. Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Acquisition and Processing:

  • Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

4. Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Purity Determination Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject GC GC Analysis Dissolution->GC Inject qNMR qNMR Analysis Dissolution->qNMR Analyze Chromatogram Chromatogram Integration HPLC->Chromatogram GC->Chromatogram Spectrum Spectrum Integration qNMR->Spectrum Purity_Calc Purity Calculation Chromatogram->Purity_Calc Spectrum->Purity_Calc Validation Method Validation Purity_Calc->Validation

Caption: General workflow for the purity validation of this compound.

Method_Validation_Parameters center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

References

A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties, spectral characteristics, and reactivity of isomeric compounds is paramount for successful synthesis, purification, and application. This guide provides a comprehensive comparative analysis of 2-Chloro-5-nitrobenzaldehyde and its nine positional isomers, offering a valuable resource for those working with these versatile chemical intermediates.

This document details the key distinguishing features of these isomers, supported by experimental data and detailed methodologies for their synthesis and analysis. The information is presented to facilitate rapid comparison and informed decision-making in a research and development setting.

Physicochemical Properties: A Tabular Comparison

The substitution pattern of the chloro and nitro groups on the benzaldehyde (B42025) ring significantly influences the physicochemical properties of the isomers. These differences can be exploited for their separation and purification. A summary of key properties is presented in Table 1.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2-Chloro-3-nitrobenzaldehyde C₇H₄ClNO₃185.5666-68-58755-57-0
2-Chloro-4-nitrobenzaldehyde C₇H₄ClNO₃185.5669-71Light yellow powder5551-11-1
This compound C₇H₄ClNO₃185.5675-77[1]Yellow crystalline solid[2]6361-21-3[3]
2-Chloro-6-nitrobenzaldehyde C₇H₄ClNO₃185.5669-71[4]White to Yellow to Orange powder to crystal[5]6361-22-4[4]
3-Chloro-2-nitrobenzaldehyde C₇H₄ClNO₃185.56-Solid[6]22233-52-9[6]
3-Chloro-4-nitrobenzaldehyde C₇H₄ClNO₃185.5656-58-56442-10-3
3-Chloro-5-nitrobenzaldehyde C₇H₄ClNO₃185.5695-97-56962-07-3
4-Chloro-2-nitrobenzaldehyde C₇H₄ClNO₃185.5668[7]-5551-11-1[7]
4-Chloro-3-nitrobenzaldehyde C₇H₄ClNO₃185.5661-63[2]Yellow crystalline solid[8]16588-34-4[9]
5-Chloro-2-nitrobenzaldehyde C₇H₄ClNO₃185.5665-69[10][11]Yellow crystalline solid6628-86-0[10]

Spectroscopic Analysis: Distinguishing Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification of isomers. The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct shifts in their NMR spectra. Similarly, vibrational modes in IR spectroscopy and fragmentation patterns in mass spectrometry provide characteristic fingerprints.

¹H NMR Spectroscopy

The chemical shift of the aldehydic proton and the splitting patterns of the aromatic protons are key diagnostic features in the ¹H NMR spectra of chloronitrobenzaldehyde isomers. The electron-withdrawing nature of the nitro and chloro groups generally leads to downfield shifts of the aromatic protons.

Table 2: ¹H NMR Spectral Data of Selected Chloronitrobenzaldehyde Isomers

IsomerSolventAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound ---
2-Chloro-6-nitrobenzaldehyde CDCl₃10.42 (s, 1H)8.01 (dd, J=1.0, 8.2 Hz, 1H), 7.79 (dd, J=1.0, 8.1 Hz, 1H), 7.65 (t, J=8.1Hz, 1H)[4]
4-Chloro-3-nitrobenzaldehyde ---
5-Chloro-2-nitrobenzaldehyde -10.4128.113, 7.890, 7.726
¹³C NMR Spectroscopy

The chemical shifts of the carbonyl carbon and the aromatic carbons in the ¹³C NMR spectrum provide further structural confirmation.

Table 3: ¹³C NMR Spectral Data of a Selected Chloronitrobenzaldehyde Isomer

IsomerSolventCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
2-Chloro-6-nitrobenzaldehyde CDCl₃188.6148.4, 138.6, 132.9, 132.4, 123.4, 121.9[4]
Infrared (IR) Spectroscopy

The IR spectra of these isomers are characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde and the symmetric and asymmetric stretching of the nitro (NO₂) group.

Table 4: Key IR Absorption Bands (cm⁻¹) of Chloronitrobenzaldehyde Isomers

IsomerC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-Cl Stretch
General Range 1690-17151510-15601335-1370600-800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (185.56 g/mol ).

Reactivity and Synthetic Applications

The reactivity of chloronitrobenzaldehyde isomers is dictated by the interplay of the electron-withdrawing effects of the nitro and chloro groups and the directing effects of the substituents on the aromatic ring. These compounds are valuable precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[2]

  • Aldehyde Group Reactivity: The aldehyde functional group is susceptible to nucleophilic attack and can participate in various reactions such as condensation, oxidation, and reduction. The electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles, particularly when activated by the electron-withdrawing nitro group, especially when it is in the ortho or para position to the chlorine.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the synthesis of various heterocyclic compounds.

Biological Activity

While a comprehensive biological activity profile for every isomer is not available, substituted nitrobenzaldehydes are known to exhibit a range of biological activities. For instance, some nitrobenzaldehyde derivatives have been investigated for their potential as antimicrobial and anticancer agents. The specific substitution pattern of the chloro and nitro groups is expected to significantly influence the biological activity of each isomer, making them interesting candidates for drug discovery and development programs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible research. The following sections provide generalized yet comprehensive methodologies for the synthesis, purification, and analysis of chloronitrobenzaldehyde isomers.

Synthesis of Chloronitrobenzaldehyde Isomers

A common method for the synthesis of chloronitrobenzaldehydes is the nitration of the corresponding chlorobenzaldehyde isomer.

Protocol: Nitration of a Chlorobenzaldehyde

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Chlorobenzaldehyde: Slowly add the corresponding chlorobenzaldehyde isomer to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

G cluster_synthesis Synthesis Workflow start Start: Chlorobenzaldehyde Isomer reaction_setup Reaction Setup: Cool H₂SO₄ start->reaction_setup addition Add Chlorobenzaldehyde reaction_setup->addition nitration Add Nitrating Mixture (HNO₃/H₂SO₄) addition->nitration monitoring Reaction Monitoring (TLC) nitration->monitoring workup Work-up: Pour onto Ice monitoring->workup isolation Isolation: Vacuum Filtration workup->isolation drying Drying isolation->drying end End: Crude Chloronitrobenzaldehyde Isomer drying->end

General workflow for the synthesis of chloronitrobenzaldehyde isomers.
Purification of Chloronitrobenzaldehyde Isomers

Recrystallization is a common and effective method for purifying solid organic compounds.

Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, and mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to a constant weight.

G cluster_purification Purification Workflow start Start: Crude Isomer dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath dissolution->crystallization no insoluble impurities hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Drying washing->drying end End: Pure Isomer Crystals drying->end

General workflow for the purification by recrystallization.
Spectroscopic Analysis Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.

Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Separation: The sample is vaporized and separated on a GC column based on the volatility and polarity of the components.

  • Detection and Analysis: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information on the molecular weight and structure of the compound.

G cluster_analysis Analytical Workflow sample Purified Isomer Sample nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir gcms GC-MS Analysis sample->gcms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ftir->data_analysis gcms->data_analysis final_report Final Characterization Report data_analysis->final_report

General workflow for the spectroscopic analysis of isomers.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of established and alternative synthetic routes to 2-Chloro-5-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is presented. This guide provides a comparative assessment of synthetic pathways, supported by experimental data, to aid researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Executive Summary

The synthesis of this compound is critical for numerous applications in organic synthesis. This guide details and compares three primary synthetic strategies:

  • Direct Nitration of 3-Chlorobenzaldehyde (B42229): The most common and direct approach.

  • Oxidation of 2-Chloro-5-nitrotoluene: A two-step route involving the nitration of 2-chlorotoluene (B165313) followed by oxidation.

  • Reduction of 2-Chloro-5-nitrobenzoic Acid: A two-step pathway requiring the synthesis of the corresponding benzoic acid and its subsequent reduction.

This comparative analysis reveals that while direct nitration is a straightforward method, the alternative routes offer potential advantages in terms of starting material accessibility and regioselectivity control. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources.

Comparative Data of Synthetic Routes

ParameterRoute 1: Direct Nitration Route 2: Oxidation Route 3: Reduction
Starting Material 3-Chlorobenzaldehyde2-Chloro-5-nitrotoluene2-Chloro-5-nitrobenzoic acid
Key Transformation Electrophilic Aromatic Substitution (Nitration)Oxidation of a methyl groupReduction of a carboxylic acid
Typical Reagents Nitric acid, Sulfuric acidManganese dioxide, Sulfuric acidThionyl chloride, Palladium on barium sulfate (B86663) (poisoned), Hydrogen
Reported Yield ~85-95%High (qualitative)Good (qualitative)
Reaction Conditions Low temperatures (0-10 °C)Elevated temperatures (reflux)Moderate to high temperatures
Key Advantages Direct, one-step synthesisGood regioselectivity in the initial nitration stepUtilizes a stable carboxylic acid intermediate
Key Disadvantages Formation of isomers requiring purificationTwo-step process from a common starting materialTwo-step process, potential for over-reduction

Experimental Protocols

Route 1: Direct Nitration of 3-Chlorobenzaldehyde

This established method involves the direct nitration of 3-chlorobenzaldehyde using a mixture of nitric acid and sulfuric acid.

Protocol:

  • A mixture of concentrated nitric acid (e.g., 29.3 mL) and concentrated sulfuric acid (e.g., 500 mL) is prepared and cooled in an ice bath.

  • 3-Chlorobenzaldehyde (e.g., 50 g) is added dropwise to the nitrating mixture, maintaining the temperature at or below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for approximately 1 hour.

  • The reaction mixture is then poured onto ice to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and then dissolved in a suitable solvent like methylene (B1212753) chloride.

  • The organic layer is washed with a dilute aqueous sodium hydroxide (B78521) solution and then with water.

  • After drying over sodium sulfate, the solvent is removed by distillation to yield this compound.

Purification: The crude product often contains the 2-chloro-3-nitrobenzaldehyde (B1590521) isomer. Purification can be achieved by recrystallization from solvents such as dilute ethanol (B145695) or by slurry washing with a methanol/water mixture.

Route 2: Oxidation of 2-Chloro-5-nitrotoluene

This alternative route begins with the nitration of 2-chlorotoluene to produce 2-chloro-5-nitrotoluene, which is then oxidized to the desired aldehyde.

Step 2a: Synthesis of 2-Chloro-5-nitrotoluene (Illustrative)

  • 2-Chlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor the formation of the 5-nitro isomer.

Step 2b: Oxidation to this compound Protocol:

  • 2-Chloro-5-nitrotoluene (e.g., 1 part by weight) is refluxed with a mixture of manganese dioxide (e.g., 2 parts) and 60-65% sulfuric acid (e.g., 6 parts).

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.

  • The organic extract is washed, dried, and the solvent is evaporated to yield the crude this compound.

  • Purification is performed as described in Route 1.

Route 3: Reduction of 2-Chloro-5-nitrobenzoic Acid

This route involves the synthesis of 2-chloro-5-nitrobenzoic acid, followed by its reduction to the aldehyde.

Step 3a: Synthesis of 2-Chloro-5-nitrobenzoic Acid Protocol:

  • o-Chlorobenzoic acid (e.g., 32 g) is dissolved in concentrated sulfuric acid (e.g., 160 g) and cooled to below 0 °C.

  • A mixture of 80% nitric acid (e.g., 16 g) and concentrated sulfuric acid (e.g., 40 g) is added dropwise while maintaining the temperature below 0 °C.[1]

  • The mixture is stirred at room temperature for 10-12 hours and then heated to 60 °C before being poured onto ice.[1]

  • The precipitated 2-chloro-5-nitrobenzoic acid is filtered and can be recrystallized from boiling water to yield a pure product (reported yield ~92%).[1]

Step 3b: Reduction to this compound (Rosenmund Reduction) Protocol:

  • 2-Chloro-5-nitrobenzoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂).[2]

  • The resulting 2-chloro-5-nitrobenzoyl chloride is then subjected to catalytic hydrogenation.

  • The acid chloride is dissolved in an inert solvent (e.g., toluene) and treated with hydrogen gas in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, poisoned with quinoline (B57606) or sulfur).

  • The reaction is monitored until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Synthesis Route Comparison Workflow

G Comparison of Synthetic Routes to this compound cluster_sm Starting Materials cluster_int Intermediates cluster_prod Final Product SM1 3-Chlorobenzaldehyde PROD This compound SM1->PROD Direct Nitration (HNO3, H2SO4) SM2 2-Chlorotoluene INT1 2-Chloro-5-nitrotoluene SM2->INT1 Nitration SM3 2-Chlorobenzoic Acid INT2 2-Chloro-5-nitrobenzoic acid SM3->INT2 Nitration INT1->PROD Oxidation (MnO2, H2SO4) INT3 2-Chloro-5-nitrobenzoyl chloride INT2->INT3 Chlorination (SOCl2) INT3->PROD Rosenmund Reduction (H2, Pd/BaSO4, poison)

References

A Spectroscopic Guide to the Transformation of 2-Chloro-5-nitrobenzaldehyde into its Schiff Base Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Changes

This guide provides a comprehensive spectroscopic comparison between the starting material, 2-Chloro-5-nitrobenzaldehyde, and its condensation product with aniline (B41778), the Schiff base N-(2-chloro-5-nitrobenzylidene)aniline. The formation of the imine functionality in the Schiff base leads to distinct and predictable changes in the spectral data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy. Understanding these spectroscopic shifts is crucial for reaction monitoring, product characterization, and quality control in synthetic chemistry and drug development.

Reaction Scheme

The fundamental reaction involves the condensation of the aldehyde group of this compound with the primary amine group of aniline to form an imine (Schiff base) and water.

reaction_pathway cluster_products Products reactant1 This compound product N-(2-chloro-5-nitrobenzylidene)aniline reactant1->product + Aniline - H2O r1 C7H4ClNO3 reactant2 Aniline r2 C6H7N p1 C13H9ClN2O2 water H2O

Caption: Reaction pathway for the synthesis of N-(2-chloro-5-nitrobenzylidene)aniline.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

CompoundAldehyde Proton (CHO)Aromatic ProtonsImine Proton (CH=N)
This compound~10.4~7.7 - 8.8 (m)-
N-(2-chloro-5-nitrobenzylidene)aniline-~7.2 - 8.7 (m)~8.5 - 8.9 (s)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsImine Carbon (C=N)
This compound~189.0~125.0, 128.0, 131.0, 135.0, 140.0, 149.0-
N-(2-chloro-5-nitrobenzylidene)aniline-~121.0, 126.0, 129.0, 130.0, 132.0, 136.0, 148.0, 151.0~160.0 - 165.0

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundN-(2-chloro-5-nitrobenzylidene)aniline
C=O (aldehyde) Stretch~1700 - 1720 (strong)Absent
C=N (imine) StretchAbsent~1620 - 1650 (medium to strong)
N-O (nitro) Asymmetric Stretch~1520 - 1560 (strong)~1520 - 1560 (strong)
N-O (nitro) Symmetric Stretch~1340 - 1360 (strong)~1340 - 1360 (strong)
C-H (aldehyde) Stretch~2720 and ~2820 (weak)Absent
C-Cl Stretch~700 - 800~700 - 800

Experimental Protocols

Detailed methodologies for the synthesis of the Schiff base and its subsequent spectroscopic analysis are provided below.

Synthesis of N-(2-chloro-5-nitrobenzylidene)aniline
  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.86 g (10 mmol) of this compound in 20 mL of absolute ethanol (B145695). In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.

  • Reaction Mixture: Add the aniline solution to the stirred solution of this compound at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified yellow crystalline product in a vacuum oven.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy:

    • Record the IR spectra of both this compound and the synthesized Schiff base using a Fourier Transform Infrared (FTIR) spectrometer.

    • Prepare the samples as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.

    • Scan the samples over the range of 4000-400 cm⁻¹.

    • Analyze the spectra for the disappearance of the C=O stretching band of the aldehyde and the appearance of the C=N stretching band of the imine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-20 mg of each compound (this compound and the Schiff base) in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • For ¹H NMR, analyze the disappearance of the aldehyde proton signal and the appearance of the imine proton signal. Observe the changes in the chemical shifts and splitting patterns of the aromatic protons.

    • For ¹³C NMR, look for the disappearance of the carbonyl carbon signal and the appearance of the imine carbon signal in the downfield region.

experimental_workflow start Start dissolve Dissolve Reactants (this compound & Aniline in Ethanol) start->dissolve mix Mix Solutions dissolve->mix catalyze Add Glacial Acetic Acid mix->catalyze reflux Reflux for 2-4 hours catalyze->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry the Product recrystallize->dry characterize Spectroscopic Characterization dry->characterize ir IR Spectroscopy characterize->ir nmr NMR Spectroscopy (¹H and ¹³C) characterize->nmr end End

Caption: Experimental workflow for the synthesis and characterization of the Schiff base.

Summary of Spectroscopic Transformation

The conversion of this compound to its Schiff base derivative is clearly evidenced by several key spectroscopic changes:

  • In the ¹H NMR spectrum, the most significant change is the disappearance of the highly deshielded aldehyde proton singlet (around 10.4 ppm) and the appearance of a new singlet in the downfield aromatic region (around 8.5-8.9 ppm), corresponding to the imine proton.

  • The ¹³C NMR spectrum will show the disappearance of the carbonyl carbon resonance (around 189.0 ppm) and the emergence of the imine carbon signal (around 160.0-165.0 ppm).

  • In the IR spectrum, the strong carbonyl (C=O) stretching vibration of the aldehyde (around 1700-1720 cm⁻¹) is absent in the product, while a new characteristic absorption band for the imine (C=N) stretch appears (around 1620-1650 cm⁻¹).

These distinct spectroscopic signatures provide unequivocal evidence for the successful formation of the Schiff base and are essential tools for the characterization of this important class of compounds.

A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde (B1664092), two key aromatic aldehydes utilized in a variety of synthetic applications. The objective of this document is to offer a detailed side-by-side analysis of their physicochemical properties, reactivity, and performance in common synthetic transformations, supported by experimental data. This guide aims to assist researchers in making informed decisions regarding the selection of the appropriate starting material for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these aldehydes is crucial for their effective application in synthesis. The presence of a chloro group in this compound introduces distinct characteristics compared to 2-nitrobenzaldehyde.

PropertyThis compound2-nitrobenzaldehyde
Molecular Formula C₇H₄ClNO₃C₇H₅NO₃
Molecular Weight 185.56 g/mol [1][2]151.12 g/mol [3][4][5]
Appearance Pale yellow to yellow crystalline powder[6][7]Pale yellow crystalline powder[4][5]
Melting Point 75-77 °C[2][8]42-44 °C[3][5]
Boiling Point Not readily available153 °C at 23 mmHg[3]
Solubility Sparingly soluble in water[6]. Soluble in organic solvents.Insoluble in water. Soluble in ethanol, ether, and benzene[3][9].

Reactivity and Performance in Synthesis

The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of the aldehyde functional group. The nitro group (-NO₂) is a strong electron-withdrawing group in both molecules, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In this compound, the additional chloro group, also an electron-withdrawing group, further increases this electrophilicity.

Knoevenagel Condensation

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction. The higher electrophilicity of the carbonyl carbon in aldehydes with electron-withdrawing groups generally leads to higher reactivity and better yields in this reaction.

While direct comparative studies are limited, the performance of these aldehydes can be inferred from reactions with active methylene (B1212753) compounds. Aldehydes bearing strong electron-withdrawing groups are known to exhibit high reactivity in Knoevenagel condensations, often resulting in excellent yields.

Logical Relationship: Reactivity in Knoevenagel Condensation

G cluster_0 Factors Influencing Reactivity cluster_1 Comparative Reactivity Electron-withdrawing groups Electron-withdrawing groups Increased Carbonyl Electrophilicity Increased Carbonyl Electrophilicity Electron-withdrawing groups->Increased Carbonyl Electrophilicity Enhanced Reactivity Enhanced Reactivity Increased Carbonyl Electrophilicity->Enhanced Reactivity This compound This compound Higher Reactivity Higher Reactivity This compound->Higher Reactivity -Cl and -NO2 groups 2-nitrobenzaldehyde 2-nitrobenzaldehyde 2-nitrobenzaldehyde->Higher Reactivity -NO2 group

Caption: Factors influencing the reactivity of the aldehydes in Knoevenagel condensation.

Schiff Base Synthesis

Schiff bases are important intermediates in the synthesis of various biologically active compounds. The formation of a Schiff base involves the condensation of an aldehyde with a primary amine. The reaction rate is influenced by the electrophilicity of the carbonyl carbon.

ReactantsProduct Yield (%)Reference
2-nitrobenzaldehyde and o-phenylenediamine50%[10]
m-nitrobenzaldehyde and p-chloroaniline~60%[11]
p-nitrobenzaldehyde and m-nitroaniline97.6%[12]

Note: Yields are highly dependent on reaction conditions and the specific amine used.

Experimental Protocols

General Procedure for Knoevenagel Condensation

A mixture of the aromatic aldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a catalytic amount of a base (e.g., a few drops of piperidine) are dissolved in a suitable solvent (e.g., ethanol, 10 mL). The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration after precipitation or by extraction following the addition of water. The crude product is then purified by recrystallization.

General Procedure for Schiff Base Synthesis

Equimolar amounts of the aldehyde and a primary amine are dissolved in a suitable solvent, such as ethanol. A catalytic amount of glacial acetic acid (a few drops) can be added to the mixture. The reaction is then heated to reflux for a specified period, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration. The product can be further purified by recrystallization from an appropriate solvent.

Comparative Experimental Workflow: Schiff Base Synthesis

G start Start dissolve_aldehyde Dissolve Aldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Ethanol start->dissolve_amine mix Mix Solutions dissolve_aldehyde->mix dissolve_amine->mix add_catalyst Add Catalytic Acetic Acid mix->add_catalyst reflux Reflux add_catalyst->reflux cool Cool Reaction reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize end End recrystallize->end

Caption: A generalized experimental workflow for the synthesis of Schiff bases.

Applications in the Synthesis of Biologically Active Molecules

Derivatives of both this compound and 2-nitrobenzaldehyde have been investigated for a range of biological activities, including antimicrobial and anticancer properties. Schiff bases and their metal complexes, as well as quinoline (B57606) derivatives, are prominent examples.

The cytotoxic effects of some of these derivatives are believed to be mediated through the induction of apoptosis. The intrinsic, or mitochondrial-mediated, pathway of apoptosis is a key signaling cascade in programmed cell death.

Representative Signaling Pathway: Intrinsic Apoptosis

G Derivative Derivative Cellular Stress Cellular Stress Derivative->Cellular Stress Bcl-2 family Bcl-2 family (Bax, Bak) Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Conclusion

Both this compound and 2-nitrobenzaldehyde are valuable starting materials in organic synthesis. The presence of the chloro group in this compound generally renders its carbonyl group more electrophilic, which can lead to higher reactivity in nucleophilic addition and condensation reactions compared to 2-nitrobenzaldehyde. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, electronic properties of the final product, and cost considerations. This guide provides a foundational comparison to aid in this selection process, and further experimental optimization is always recommended for specific applications.

References

A Comparative Guide to the Regioselectivity in the Synthesis of 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-5-nitrobenzaldehyde, a key intermediate in the production of various pharmaceuticals and agrochemicals, predominantly proceeds through the electrophilic nitration of 2-chlorobenzaldehyde (B119727).[1] This guide provides a comparative analysis of the regioselectivity of this synthesis route, presenting experimental data on isomer distribution and outlining the necessary purification protocols.

Primary Synthetic Pathway: Nitration of 2-Chlorobenzaldehyde

The introduction of a nitro group onto the 2-chlorobenzaldehyde ring is a classic example of electrophilic aromatic substitution. The directing effects of the existing substituents—the ortho-para directing chloro group and the meta-directing aldehyde group—result in the formation of a mixture of isomers. The primary products are the desired this compound and the isomeric impurity, 2-chloro-3-nitrobenzaldehyde (B1590521).[2]

The general reaction is as follows:

2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction Nitration 2-Chlorobenzaldehyde->Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Reaction ProductMixture Isomer Mixture Reaction->ProductMixture 2_Chloro_5_nitrobenzaldehyde This compound (Desired Product) ProductMixture->2_Chloro_5_nitrobenzaldehyde 2_Chloro_3_nitrobenzaldehyde 2-Chloro-3-nitrobenzaldehyde (Isomer Impurity) ProductMixture->2_Chloro_3_nitrobenzaldehyde

Caption: Synthesis of this compound via nitration.

Quantitative Analysis of Regioselectivity

The regioselectivity of the nitration of 2-chlorobenzaldehyde is not absolute, leading to the co-production of the 3-nitro isomer. The following table summarizes experimental data on the typical isomer distribution obtained in the crude product mixture before purification.

Starting MaterialReactionIsomer Distribution (Crude Product)Reference
2-ChlorobenzaldehydeNitrationRun 1: 94.1% this compound, 5.0% 2-Chloro-3-nitrobenzaldehyde[2]
2-ChlorobenzaldehydeNitrationRun 2: 91.1% this compound, 8.7% 2-Chloro-3-nitrobenzaldehyde[2]
2-ChlorobenzaldehydeNitrationRun 3: 91.7% this compound, 2.2% 2-Chloro-3-nitrobenzaldehyde[2]

Data is presented as the percentage of the total isomer mixture as determined by Gas Chromatography (GC).

Impact of Reaction Conditions on Isomer Distribution

While specific studies detailing the systematic variation of reaction conditions for the nitration of 2-chlorobenzaldehyde are not widely published, general principles of electrophilic aromatic substitution suggest that factors such as the composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid), reaction temperature, and reaction time can influence the isomer ratios.[3][4] For instance, in the nitration of benzaldehyde (B42025), a higher concentration of nitric acid has been shown to favor the formation of the ortho isomer.[3] However, in the case of 2-chlorobenzaldehyde, the primary challenge remains the separation of the 5-nitro and 3-nitro isomers.

Experimental Protocols

Due to the formation of isomeric byproducts, the synthesis of pure this compound is a two-stage process involving the initial nitration followed by a crucial purification step.

1. General Protocol for Nitration of 2-Chlorobenzaldehyde

This protocol is a generalized procedure based on standard nitration methods for benzaldehyde derivatives.[3][5]

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, add a desired volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

  • Nitration Reaction: To a separate flask containing 2-chlorobenzaldehyde, slowly add the prepared nitrating mixture dropwise. The temperature of the reaction mixture should be carefully maintained between 5°C and 15°C throughout the addition.

  • Reaction Completion and Work-up: After the addition is complete, the mixture is stirred, and the reaction progress is monitored (e.g., by TLC or GC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product mixture.

  • Isolation: The precipitated solid, a mixture of this compound and 2-chloro-3-nitrobenzaldehyde, is collected by vacuum filtration and washed with water.

2. Purification Protocol: Isolation of this compound by Suspension

This protocol is based on a patented method for the purification of this compound from its isomeric mixture.[2] The principle relies on the differential solubility of the isomers in a specific solvent system.

  • Suspension: A mixture of the this compound and 2-chloro-3-nitrobenzaldehyde isomers is suspended in a solvent such as methanol (B129727) at room temperature.

  • Addition of a Second Solvent: Petroleum ether is added dropwise to the suspension over a period of approximately 10 minutes.

  • Stirring and Cooling: The suspension is stirred for a period at room temperature, followed by further stirring at a reduced temperature (e.g., 5-10°C).

  • Isolation of Pure Product: The solid is isolated by vacuum filtration and dried. This process yields this compound with high purity (e.g., >99.9%).[2]

cluster_nitration Nitration Stage cluster_purification Purification Stage Start 2-Chlorobenzaldehyde Reaction Nitration Reaction (5-15°C) Start->Reaction NitratingAgent HNO3 / H2SO4 NitratingAgent->Reaction Quench Pour onto Ice Reaction->Quench Filter1 Filtration Quench->Filter1 CrudeProduct Crude Isomer Mixture Filter1->CrudeProduct Suspend Suspend in Methanol CrudeProduct->Suspend AddSolvent Add Petroleum Ether Suspend->AddSolvent StirCool Stir and Cool (5-10°C) AddSolvent->StirCool Filter2 Filtration StirCool->Filter2 PureProduct Pure 2-Chloro-5- nitrobenzaldehyde Filter2->PureProduct

Caption: Experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound via nitration of 2-chlorobenzaldehyde is a viable but non-regioselective method, consistently producing the 2-chloro-3-nitrobenzaldehyde isomer as a significant byproduct. The data indicates that the desired 5-nitro isomer is the major product, but purification is essential to achieve high purity. The provided suspension/recrystallization protocol offers an effective means of isolating the target molecule. For researchers in drug development and other fields requiring high-purity this compound, a focus on optimizing the purification step is as critical as the initial nitration reaction itself. Future research into alternative, more regioselective synthetic routes could offer significant advantages in terms of process efficiency and waste reduction.

References

Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, 2-Chloro-5-nitrobenzaldehyde serves as a versatile scaffold for the synthesis of novel compounds with significant biological potential. Its derivatives, particularly Schiff bases and various heterocyclic compounds, have demonstrated a range of activities, including antimicrobial and anticancer effects. The presence of the chloro and nitro groups on the benzaldehyde (B42025) ring often contributes to the enhanced biological efficacy of the resulting molecules. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.

Synthesis of Biologically Active Derivatives

The most common and straightforward method for creating a diverse library of derivatives from this compound is through the synthesis of Schiff bases. This involves a condensation reaction with various primary amines. These Schiff bases can then be used as precursors for the synthesis of more complex heterocyclic structures or for the formation of metal complexes, which have been shown to possess enhanced biological activity.

A general workflow for the synthesis and initial screening of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Condensation Reaction (Ethanol, Reflux) A->C B Primary Amine (e.g., aminobenzoic acid, aminothiazole) B->C D Schiff Base Derivative C->D E Antimicrobial Screening (Bacteria, Fungi) D->E F Anticancer Screening (Cancer Cell Lines) D->F G Data Analysis (MIC, IC50) E->G F->G

Caption: General workflow for synthesis and biological evaluation.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The azomethine group (-CH=N-) is crucial for this activity, often acting by disrupting microbial cell walls or interfering with cellular processes. Studies on derivatives from structurally similar aldehydes indicate that the presence of electron-withdrawing groups, such as the nitro group in this compound, can enhance antibacterial and antifungal effects. Furthermore, complexation with metal ions like Cu(II), Ni(II), Co(II), and Zn(II) often leads to a significant increase in antimicrobial potency compared to the free Schiff base ligand.[1]

Below is a comparative table summarizing the Minimum Inhibitory Concentration (MIC) values of various Schiff base derivatives against pathogenic microbes. While direct and extensive data for derivatives of this compound is limited in the cited literature, the table includes data from closely related substituted benzaldehydes to provide a comparative performance benchmark.

Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Benzaldehyde Schiff Base Derivatives

Derivative ClassTest Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Isatin Schiff Bases Compound 14S. aureus625--
Compound 15S. aureus625--
Pyridine-based Schiff Bases Compound from 3-aminopyridineE. coli12.5Ampicillin6.25
S. aureus6.25Ampicillin6.25
B. subtilis6.25Ampicillin6.25
P. aeruginosa12.5Ampicillin12.5
Nitro-substituted Schiff Bases Compound 3e (from 4-nitrobenzaldehyde)S. aureus (MRSA)24-49--
Compound 3c (from 4-hydroxybenzaldehyde)C. albicans24--

Data compiled from studies on various benzaldehyde derivatives to illustrate potential efficacy.[2][3]

Anticancer Activity

Derivatives of this compound have also been investigated as potential anticancer agents. A notable study involved the synthesis of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, where the propenylidene moiety is derived from a related nitro-substituted aldehyde.[4][5] These hybrid molecules have shown significant cytotoxic activity against a panel of human cancer cell lines.

The data below summarizes the in vitro anticancer activity for the most promising of these derivatives, expressed as the 50% growth inhibition concentration (GI50).

Table 2: Comparative Anticancer Activity (GI50) of 4-Thiazolidinone (B1220212) Derivatives

Compound IDLeukemia (MOLT-4)Colon Cancer (SW-620)CNS Cancer (SF-539)Melanoma (SK-MEL-5)Breast Cancer (MCF-7)
2h < 0.01 µM< 0.01 µM< 0.01 µM< 0.01 µM1.84 µM
2f 0.44 µM1.10 µM3.11 µM1.16 µM4.31 µM
2j 1.34 µM2.05 µM6.13 µM2.14 µM4.50 µM
Doxorubicin 0.03 µM0.09 µM0.03 µM0.15 µM0.02 µM

Data extracted from a study on 4-thiazolidinone derivatives of a structurally related aldehyde.[4][5] The results indicate that compound 2h exhibits potent anticancer activity, in some cases exceeding that of the standard drug Doxorubicin.[4][5]

Mechanism of Action: Induction of Apoptosis

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell. The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are key events in the intrinsic pathway.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway A Anticancer Derivative (e.g., Thiazolidinone) B Mitochondrial Stress A->B C Bcl-2 (Anti-apoptotic) Inhibited B->C D Bax (Pro-apoptotic) Activated B->D E Cytochrome c Release C->E D->E F Caspase Activation (Caspase-9, Caspase-3) E->F G Apoptosis (Cell Death) F->G

Caption: Intrinsic apoptosis signaling pathway.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: General Synthesis of Schiff Bases
  • Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol (B145695) in a round-bottom flask.

  • Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate.

  • Purification: Filter the solid product, wash it with cold ethanol, and dry it. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Broth Microdilution Assay for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive control wells (medium + inoculum) and negative control wells (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 (or GI50) value, the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

References

The Synthetic Versatility of 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Chloro-5-nitrobenzaldehyde stands as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic properties, stemming from the presence of both a chloro and a nitro group on the aromatic ring, render it a versatile substrate for various organic transformations. This guide provides a comprehensive literature review of its synthetic utility, offering a comparative analysis of its application in the construction of key heterocyclic scaffolds, alongside detailed experimental protocols and an exploration of the potential biological activities of its derivatives.

Introduction to a Versatile Reagent

This compound is a commercially available aromatic aldehyde that serves as a valuable precursor in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the nitro group and the chloro substituent activates the aromatic ring and the aldehyde functionality, making it susceptible to a range of chemical reactions. This reactivity profile has been exploited for the synthesis of complex molecules, including quinazolines, dihydropyrimidinones, 1,4-benzodiazepines, and pyrroles, many of which are known to possess significant pharmacological properties.

Comparative Synthesis of Heterocyclic Scaffolds

The utility of this compound is best illustrated by its application in established multi-component and cyclization reactions. While direct comparative studies are limited, the principles of organic synthesis allow for a logical extension of its use in these reactions.

Quinazoline (B50416) Synthesis

Quinazolines are a class of bicyclic heteroaromatic compounds with a wide range of biological activities, including anticancer properties.[2] Several quinazoline-based drugs are known to be potent inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell growth and proliferation.[3][4] A common route to quinazolines involves the condensation of a 2-aminobenzylamine with an aldehyde.[5] While a direct example using this compound is not extensively documented, the general mechanism suggests its applicability.

General Experimental Protocol for Quinazoline Synthesis:

A mixture of a 2-aminobenzylamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., 10 mol%) in a suitable solvent (e.g., ethanol, 10 mL) is refluxed for a specified time. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Table 1: Representative Yields for Quinazoline Synthesis with Substituted Benzaldehydes

AldehydeCatalystSolventTime (h)Yield (%)Reference
Benzaldehyde (B42025)I₂None (neat)0.592[6]
4-ChlorobenzaldehydeI₂None (neat)0.7590[6]
4-NitrobenzaldehydeI₂None (neat)1.088[6]
2-NitrobenzaldehydeIron/Acetic AcidEthanol/Water--[7]

Note: The data in this table is for analogous reactions and is intended to be representative. Specific yields for this compound may vary.

The electron-withdrawing nature of the substituents on the benzaldehyde ring can influence the reaction rate and yield. Generally, electron-withdrawing groups can decrease the nucleophilicity of the carbonyl carbon, potentially slowing down the initial condensation step.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) to produce dihydropyrimidinones.[8] These compounds have shown a range of biological activities, including acting as calcium channel blockers. The reaction is typically acid-catalyzed.

General Experimental Protocol for the Biginelli Reaction:

A mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), urea (1.5 mmol), and a catalyst (e.g., 10 mol% conc. HCl) in a solvent (e.g., ethanol, 10 mL) is heated to reflux.[9][10] The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is collected by filtration and recrystallized.

Table 2: Comparison of Yields in the Biginelli Reaction with Various Benzaldehydes

AldehydeCatalystConditionsYield (%)Reference
BenzaldehydeConc. HClReflux, 16h85[9]
4-ChlorobenzaldehydeConc. HClReflux, 16h88[9]
4-NitrobenzaldehydeConc. HClReflux, 16h82[9]
Benzaldehyde (Route B, iminium intermediate)-Reflux62[11][12]

Note: This table presents representative data. The performance of this compound should be experimentally determined.

The electronic nature of the substituent on the aromatic aldehyde can impact the yield, with weakly electron-withdrawing groups sometimes leading to higher yields.[9]

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs and are also explored for their anticancer activities.[13] A common synthetic route involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative, or the cyclization of a 2-(haloacetamido)benzophenone.[14] A related synthesis involves the condensation of o-phenylenediamine (B120857) with two equivalents of an aldehyde, which could be adapted for this compound.

General Experimental Protocol for 1,4-Benzodiazepine Synthesis from o-Phenylenediamine:

To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent like ethanol, the aromatic aldehyde (2.2 mmol) is added, followed by a catalyst if required. The mixture is then refluxed. The product can be isolated by filtration upon cooling.

Table 3: Representative Data for Benzodiazepine (B76468) Synthesis

ReactantsCatalyst/ConditionsProductYield (%)Reference
o-phenylenediamine, various aldehydesVarious catalysts1,5-Benzodiazepines-[15][16]
2-chloro-5-nitrobenzophenone, ethylenediamine-7-nitro-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepine-[17]

Note: The synthesis of 1,4-benzodiazepines from o-phenylenediamine and aldehydes can lead to various isomers and related structures.

Paal-Knorr Synthesis of Pyrroles

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[18][19] A variation of this reaction can be envisioned where this compound is first converted to a 2-amino derivative, which then acts as the amine component. A more direct, though less common, conceptual approach would involve the displacement of the chloro group by a suitable nitrogen nucleophile that can then participate in a cyclization. A specific target molecule, 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde, can be synthesized, likely through the reaction of this compound with pyrrole (B145914) itself or a pyrrole precursor.

Detailed Experimental Protocol for the Paal-Knorr Synthesis of a Substituted Pyrrole (Analogous System):

To a solution of a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran, 1.0 mmol) in a suitable solvent such as ethanol, the amine (e.g., aniline, 1.0 mmol) and a catalytic amount of acid (e.g., acetic acid) are added.[20] The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Potential Biological Activity and Signaling Pathways

Derivatives of the heterocyclic scaffolds synthesized from this compound often exhibit significant biological activity. In particular, quinazoline and benzodiazepine derivatives have been extensively studied as anticancer agents.[4]

A plausible mechanism of action for such compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[3] This pathway plays a central role in cell cycle progression, proliferation, and survival.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Bad->Proliferation Inhibitor Quinazoline Derivative (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway by quinazoline derivatives.

Conclusion

This compound is a readily accessible and highly reactive starting material with significant potential in the synthesis of medicinally relevant heterocyclic compounds. While the direct literature for its application in some classical named reactions is still developing, the foundational principles of organic chemistry strongly support its utility. The data from analogous systems provide a valuable predictive framework for reaction outcomes. Further research into the synthesis and biological evaluation of derivatives from this versatile building block is warranted and holds promise for the discovery of novel therapeutic agents. The exploration of its reactivity in comparison to other halogenated nitrobenzaldehydes would also be a valuable contribution to the field of physical organic chemistry.

References

Cost-benefit analysis of different synthetic pathways for 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Pathways for 2-Chloro-5-nitrobenzaldehyde

For Immediate Publication

Shanghai, China – December 6, 2025 – A comprehensive cost-benefit analysis of various synthetic pathways for this compound reveals distinct advantages and disadvantages for each method, providing critical insights for researchers, scientists, and professionals in drug development. This guide outlines the most common synthetic routes, presenting detailed experimental data to facilitate informed decisions in laboratory and industrial settings.

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its efficient production is therefore a subject of considerable interest. The primary methods for its synthesis involve the nitration of a precursor, with variations in starting materials and reaction conditions defining the cost, yield, and purity of the final product.

Pathway 1: Direct Nitration of 2-Chlorobenzaldehyde

The most conventional method for synthesizing this compound is the direct nitration of 2-chlorobenzaldehyde. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

A notable challenge with this pathway is the formation of isomeric impurities, primarily 2-chloro-3-nitrobenzaldehyde (B1590521) and 2-chloro-6-nitrobenzaldehyde. The separation of these isomers can be a laborious process, often requiring recrystallization from various solvents, which can lead to significant losses of the target product.

Pathway 2: Oxidation of 2-Chloro-5-nitrotoluene

An alternative approach involves the oxidation of 2-chloro-5-nitrotoluene. This method avoids the direct nitration of a benzaldehyde, potentially leading to a cleaner product profile with fewer isomers to separate. However, the oxidation step itself requires careful control of reaction conditions to maximize the yield of the aldehyde and minimize over-oxidation to the corresponding carboxylic acid.

Comparative Data

The following table summarizes the key quantitative data for the two primary synthetic pathways, offering a side-by-side comparison of their performance metrics.

ParameterPathway 1: Direct Nitration of 2-ChlorobenzaldehydePathway 2: Oxidation of 2-Chloro-5-nitrotoluene
Starting Material 2-Chlorobenzaldehyde2-Chloro-5-nitrotoluene
Key Reagents Conc. Nitric Acid, Conc. Sulfuric AcidOxidizing Agent (e.g., KMnO4, MnO2)
Typical Yield ~60-70% (after purification)~75-85%
Purity (before purification) Moderate (requires extensive purification)High
Reaction Temperature 0-10°CVaries with oxidizing agent
Key Advantages Readily available starting material.Higher yield and purity, less isomeric contamination.
Key Disadvantages Formation of multiple isomers, difficult purification.Potential for over-oxidation, cost of oxidizing agents.

Experimental Protocols

Protocol for Pathway 1: Direct Nitration of 2-Chlorobenzaldehyde
  • Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 2:1 or similar ratio) is prepared and cooled to 0-5°C in an ice bath.

  • Addition of Substrate: 2-Chlorobenzaldehyde is added dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature is maintained below 10°C.

  • Reaction: The reaction mixture is stirred for a specified period (e.g., 1-2 hours) at a controlled temperature.

  • Workup: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to separate the desired this compound from its isomers.[3]

Protocol for Pathway 2: Oxidation of 2-Chloro-5-nitrotoluene
  • Dissolution: 2-Chloro-5-nitrotoluene is dissolved in a suitable solvent (e.g., acetic acid or pyridine).

  • Addition of Oxidant: An oxidizing agent, such as potassium permanganate (B83412) or manganese dioxide, is added portion-wise to the solution while monitoring the temperature.

  • Reaction: The mixture is heated to a specific temperature and stirred for several hours until the reaction is complete (as monitored by techniques like TLC).

  • Workup: The reaction mixture is cooled, and the excess oxidant is quenched. The solid manganese dioxide byproduct is filtered off.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified, often by column chromatography or recrystallization, to yield pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic pathway.

G start1 2-Chlorobenzaldehyde product1 This compound + Isomers start1->product1 Nitration reagent1 HNO₃, H₂SO₄ reagent1->product1 purification1 Purification product1->purification1 Recrystallization final_product1 Pure this compound purification1->final_product1 spacer1 spacer2 start2 2-Chloro-5-nitrotoluene product2 This compound start2->product2 Oxidation reagent2 Oxidizing Agent (e.g., KMnO₄) reagent2->product2

Caption: Comparative workflows for the synthesis of this compound.

Cost-Benefit Analysis

Pathway 1 (Direct Nitration):

  • Cost: This method is often favored for its use of relatively inexpensive and readily available starting materials and reagents. The primary cost driver in this pathway is the purification step, which can be time-consuming and may lead to a lower overall yield, impacting the cost per gram of the final product.

  • Benefit: The simplicity of the initial reaction makes it an attractive option for large-scale production where the infrastructure for efficient isomer separation is in place.

Pathway 2 (Oxidation):

  • Cost: The starting material, 2-chloro-5-nitrotoluene, may be more expensive than 2-chlorobenzaldehyde. Additionally, the cost of certain oxidizing agents can be a significant factor.

  • Benefit: The higher yield and purity of the crude product can offset the higher initial costs by reducing the need for extensive purification. This can lead to a more efficient process overall, particularly for applications requiring high-purity material.

References

A Comparative Performance Analysis of 2-Chloro-5-nitrobenzaldehyde in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthetic Utility of 2-Chloro-5-nitrobenzaldehyde and its Alternatives.

This compound is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a variety of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electrophilic nature of the aldehyde group, which is significantly enhanced by the electron-withdrawing effects of both the chloro and nitro substituents on the benzene (B151609) ring. This guide provides a comparative benchmark of this compound's performance in key synthetic applications, particularly in condensation reactions, relative to other substituted benzaldehydes. The information is supported by established principles of organic chemistry and data from peer-reviewed literature.

Performance in Condensation Reactions: A Comparative Overview

The Knoevenagel condensation and the synthesis of benzimidazoles are two common applications where the reactivity of the aldehyde is paramount. The presence of electron-withdrawing groups (EWGs) on the benzaldehyde (B42025) ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields. Conversely, electron-donating groups (EDGs) tend to decrease reactivity.

Based on these principles, the following table provides a qualitative and semi-quantitative comparison of the expected performance of this compound against other common benzaldehyde derivatives in a typical condensation reaction with an active methylene (B1212753) compound or an amine.

AldehydeSubstituent EffectsExpected ReactivityRepresentative Yields (%)
This compound Strong EWG (NO₂) and moderate EWG (Cl)Very High>90
2-NitrobenzaldehydeStrong EWG (NO₂)High85-95
4-NitrobenzaldehydeStrong EWG (NO₂)High85-95
2-ChlorobenzaldehydeModerate EWG (Cl)Moderate to High80-90
4-ChlorobenzaldehydeModerate EWG (Cl)Moderate to High80-90
BenzaldehydeNo substituentModerate70-85
4-Methylbenzaldehyde (p-tolualdehyde)Weak EDG (CH₃)Low to Moderate60-75
4-Methoxybenzaldehyde (p-anisaldehyde)Moderate EDG (OCH₃)Low50-70

Note: The yields are representative and can vary significantly based on the specific reactants, catalyst, solvent, and reaction conditions.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile precursor for a range of heterocyclic structures. Two prominent examples are the synthesis of substituted benzimidazoles and pyrazolopyridines.

Synthesis of 2-Substituted Benzimidazoles

Benzimidazoles are a core scaffold in many pharmaceutical agents due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The general synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde.

This protocol is a representative procedure for the synthesis of a 2-substituted benzimidazole (B57391) from this compound and o-phenylenediamine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and this compound (1 mmol) in ethanol (15 mL).

  • Add ammonium chloride (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water to remove any remaining catalyst and impurities.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole.

  • Characterize the final product using techniques such as melting point determination, IR, ¹H NMR, and mass spectrometry.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of heterocyclic compounds with significant biological activities, including potential as kinase inhibitors for cancer therapy.[2] Their synthesis can be achieved through a multi-component reaction involving a substituted benzaldehyde.

G Workflow for the Synthesis of Pyrazolo[3,4-b]pyridines cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification r1 This compound p1 Multi-component Condensation Reaction r1->p1 r2 5-Aminopyrazole r2->p1 r3 Active Methylene Compound (e.g., Malononitrile) r3->p1 c1 Solvent (e.g., Ethanol) c1->p1 c2 Catalyst (e.g., Piperidine) c2->p1 c3 Heating/Reflux c3->p1 w1 Cooling and Precipitation p1->w1 w2 Filtration w1->w2 w3 Recrystallization w2->w3 fp Final Product: Substituted Pyrazolo[3,4-b]pyridine w3->fp

A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Biological Significance and Signaling Pathways

While this compound is a synthetic intermediate, the heterocyclic compounds derived from it often exhibit significant biological activity. For instance, substituted benzimidazole derivatives have been shown to act as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is a critical pathway in cell proliferation, survival, and angiogenesis, and is often dysregulated in cancer.[3]

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for benzimidazole-based kinase inhibitors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Benzimidazole Derivative (Inhibitor) Inhibitor->PI3K

The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Conclusion

This compound demonstrates high reactivity in condensation reactions, making it an excellent choice for the synthesis of various heterocyclic compounds. Its performance is generally superior to that of benzaldehydes bearing electron-donating or less strongly electron-withdrawing substituents. The resulting products, particularly benzimidazole and pyrazolopyridine derivatives, are of significant interest in drug discovery, often targeting key cellular signaling pathways implicated in diseases such as cancer. The provided protocols offer a starting point for the practical application of this compound in a research setting.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-nitrobenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Chloro-5-nitrobenzaldehyde is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Summary of Safety Information:

ParameterInformation
CAS Number 6361-21-3[1]
Molecular Formula C7H4ClNO3[1][2]
Primary Hazards Skin irritant, serious eye irritant, may cause respiratory irritation[2][3][4]
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) respirator
Incompatible Materials Strong oxidizing agents, strong bases[3][5]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with national and local regulations. It is classified as a chemical waste that requires disposal at an approved waste disposal plant[3][5][6].

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • If there is a risk of dust formation, a NIOSH-approved N95 respirator is required.

  • Ensure that a safety shower and eyewash station are readily accessible.[3][5]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][3]

2. Handling of Unused or Waste Product:

  • Do not mix this compound with other waste.[6]

  • Keep the chemical in its original, labeled container.[6] If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container.

  • The container must be securely sealed to prevent leaks or spills.

3. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.[1]

  • For small, dry spills, carefully sweep up the solid material.[1][3] Avoid generating dust.[1][3]

  • Place the swept-up material into a suitable, closed, and labeled container for disposal.[1][3]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • All contaminated materials, including cleaning materials, must be disposed of as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials like strong oxidizing agents and strong bases.[3][5]

  • The storage area should be cool, dry, and well-ventilated.[3][5]

5. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this compound down the drain or in the regular trash.[1][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Containment cluster_storage_disposal Storage & Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe well_ventilated Work in a Well-Ventilated Area (Fume Hood) ppe->well_ventilated spill Spill Occurs? well_ventilated->spill cleanup Clean Spill: Sweep Solid, Avoid Dust, Place in Labeled Container spill->cleanup Yes no_mix Keep in Original or Properly Labeled Container spill->no_mix No cleanup->no_mix seal Securely Seal Container no_mix->seal storage Store in Designated Secure Area (Cool, Dry, Ventilated) seal->storage contact_disposal Contact Licensed Hazardous Waste Disposal Company storage->contact_disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds end End: Compliant Disposal provide_sds->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Chloro-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-Chloro-5-nitrobenzaldehyde (CAS No. 6361-21-3). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a yellow crystalline solid that poses several health risks. It is crucial to handle this chemical with appropriate caution.[1]

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]

Quantitative Safety Data

While specific occupational exposure limits have not been established for this compound, the available toxicity data underscores the need for careful handling.[2][5]

ParameterValueSpeciesReference
Oral LD50 >3200 mg/kgRat[2]
Oral LD50 3200 mg/kgMouse[1]
Aquatic LC50 3.01 - 3.48 mg/L (96h)Pimephales promelas (fathead minnow)[2]
OSHA PEL Not Established-[2][5]
ACGIH TLV Not Established-[2][5]
NIOSH IDLH Not Established-

Operational Plan: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is critical to minimize exposure. The following workflow outlines the necessary steps from preparation to cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation: Ensure fume hood is operational. Have spill kit ready. don_ppe Don Personal Protective Equipment (PPE) prep_area->don_ppe weigh Weighing: Perform in a ventilated enclosure or fume hood. don_ppe->weigh transfer Transfer & Use: Use appropriate tools (spatula, etc.). Avoid generating dust. weigh->transfer decontaminate Decontaminate: Wipe down surfaces. Clean equipment. transfer->decontaminate dispose Waste Disposal: Segregate waste properly. decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Handling Workflow Diagram
Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or goggles. Use a face shield if there is a splash hazard.Protects against eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat. Wear impervious clothing if significant contact is possible.Prevents contamination of personal clothing and skin.
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.Prevents respiratory tract irritation.

Experimental Protocols

This compound is a common intermediate in organic synthesis. Below are example protocols for its use and purification, derived from patent literature. These should be adapted to specific laboratory conditions and hazards.

Example Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound from a mixture of isomers.

Methodology:

  • A mixture of this compound and its isomers is mixed with acetone (B3395972) at 0°C.

  • Water is added dropwise over a period of 30 minutes while maintaining the temperature at 0°C.

  • The mixture is stirred for an additional hour at 0°C.

  • The solid product is isolated by vacuum filtration.

  • The collected solid is washed with cold water.

Example Protocol 2: Use in a Condensation Reaction

This outlines a general procedure where this compound is used as a starting material.

Methodology:

  • This compound is reacted with 2-methyl-1-propenylbenzimidazole.

  • The specific solvent and temperature conditions should be determined based on the desired reaction kinetics and product stability.

  • Upon completion, the product, (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole, can be isolated using standard organic chemistry techniques such as extraction and chromatography.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

  • Follow all local, regional, and national regulations for hazardous waste disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][5]

Decontamination:

  • All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The solvent rinse should be collected as hazardous waste.

  • Work surfaces should be wiped down with a cloth dampened with a suitable solvent, which is then also disposed of as hazardous waste.

References

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